molecular formula C46H58N4O14S B1146790 Vincristine-d3 Sulfate CAS No. 1246817-10-6

Vincristine-d3 Sulfate

Cat. No.: B1146790
CAS No.: 1246817-10-6
M. Wt: 926.1 g/mol
InChI Key: AQTQHPDCURKLKT-HFGIHNKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincristine-d3 Sulfate, also known as Vincristine-d3 Sulfate, is a useful research compound. Its molecular formula is C46H58N4O14S and its molecular weight is 926.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vincristine-d3 Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vincristine-d3 Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1246817-10-6

Molecular Formula

C46H58N4O14S

Molecular Weight

926.1 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1/i3D3;

InChI Key

AQTQHPDCURKLKT-HFGIHNKKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C=O)CC.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Synonyms

22-Oxovincaleukoblastine-d3 Sulfate;  Leurocristine-d3 Sulfate;  Kyocristine-d3;  Lilly 37231-d3;  NSC 67574-d3;  Novopharm-d3;  Oncovin-d3;  Onkovin-d3;  VCR Sulfate-d3;  Vincasar PFS-d3;  Vincrisul-d3; 

Origin of Product

United States

Foundational & Exploratory

Vincristine-d3 Sulfate (CAS 1246817-10-6): A Technical Guide for Advanced Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Vincristine-d3 sulfate, a critical tool for researchers, scientists, and drug development professionals. It covers the essential aspects of this stable isotope-labeled internal standard, from supplier sourcing to its application in robust bioanalytical methods.

Introduction: The Analytical Imperative for Vincristine

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent antineoplastic agent used in the treatment of various cancers, including leukemia and lymphoma.[1][2] Its therapeutic efficacy is, however, closely linked to its concentration, with a narrow therapeutic window and potential for significant neurotoxicity.[3] This necessitates precise and accurate quantification in biological matrices, a challenge met through the use of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The cornerstone of accurate quantification in LC-MS/MS is the use of a suitable internal standard. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to ionization, thereby compensating for variability.[4][5] Vincristine-d3 sulfate, a deuterated analog of vincristine, serves as an exemplary internal standard for this purpose.[6]

Sourcing and Physicochemical Properties of Vincristine-d3 Sulfate

Reputable Suppliers

Ensuring the quality and purity of the internal standard is paramount for reliable analytical results. Vincristine-d3 sulfate (CAS: 1246817-10-6) is available from several specialized chemical suppliers:

  • MedChemExpress [6][7]

  • Santa Cruz Biotechnology [8]

  • LGC Standards [9][10]

  • Pharmaffiliates [11]

  • Cayman Chemical [12]

When selecting a supplier, it is crucial to obtain a Certificate of Analysis (CoA) to verify the chemical purity and isotopic enrichment of the specific lot.

Physicochemical Characteristics

Vincristine-d3 sulfate is a stable isotope-labeled compound where three hydrogen atoms have been replaced by deuterium.[11] This modification results in a mass shift that allows it to be distinguished from the unlabeled vincristine by a mass spectrometer, while its chemical properties remain nearly identical.

PropertyValueReference
CAS Number 1246817-10-6[11]
Molecular Formula C₄₆H₅₃D₃N₄O₁₀·H₂SO₄[8]
Molecular Weight ~926.05 g/mol [8][11]
Appearance Off-White to Pale Beige Solid[11]
Storage 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere, Protect from light[11][13][14]

Mechanism of Action of Vincristine

Vincristine exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[15][16] It binds to β-tubulin, the protein subunit of microtubules, and inhibits its polymerization.[16][17] This disruption of microtubule assembly prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis.[15][16] Consequently, the cell cycle is arrested in the metaphase, leading to apoptosis (programmed cell death).[1][15] Because cancer cells are characterized by rapid division, they are selectively targeted by vincristine's mechanism of action.[15]

The Role of Vincristine-d3 Sulfate in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard like Vincristine-d3 sulfate is considered the gold standard in quantitative mass spectrometry for several reasons:[4][18]

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer's source.[5] Because Vincristine-d3 sulfate has virtually identical physicochemical properties to vincristine, it experiences the same matrix effects, allowing for accurate correction.[19]

  • Compensation for Sample Loss: During sample preparation, which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost.[5] The internal standard is added at the beginning of this process and is subject to the same losses, ensuring that the final analyte-to-internal standard ratio remains constant.

  • Improved Precision and Accuracy: By accounting for variations in extraction recovery, injection volume, and ionization efficiency, deuterated internal standards significantly improve the precision and accuracy of the analytical method.[19][20]

Experimental Protocol: LC-MS/MS Quantification of Vincristine

The following is a representative protocol for the quantification of vincristine in human plasma using Vincristine-d3 sulfate as an internal standard. This protocol is a synthesis of established methods and should be validated in the end-user's laboratory.[3][21]

Sample Preparation: Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of an internal standard working solution (Vincristine-d3 sulfate in methanol).

  • Vortex mix the sample for 30 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Injector Autosampler Injection Column C18 Column Separation Injector->Column Gradient Elution ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 m/z 825.4 (Vincristine) m/z 828.2 (Vincristine-d3) Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 m/z 765.1 (Vincristine) m/z 768.2 (Vincristine-d3) Detector Detector Q3->Detector Data Data Acquisition (Analyte/IS Ratio) Detector->Data

Sources

Vincristine-d3 sulfate molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Structural Characterization, and Bioanalytical Applications[1]

Executive Summary

Vincristine-d3 sulfate is the stable, deuterium-labeled sulfate salt of the vinca alkaloid vincristine.[1][2][3][4][5] It serves as the "gold standard" Internal Standard (IS) for the quantitative bioanalysis of vincristine in complex biological matrices (plasma, serum, urine) using LC-MS/MS. By incorporating three deuterium atoms—typically on the methyl ester moiety—this isotopolog mimics the ionization efficiency, chromatographic retention, and extraction recovery of the analyte while providing a distinct mass spectral signature (+3 Da mass shift).

This guide provides a definitive technical breakdown of Vincristine-d3 sulfate, focusing on its molecular weight, chemical structure, and critical role in mitigating matrix effects during therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.

Chemical Identity and Molecular Structure[7][8][9]

The accurate deployment of Vincristine-d3 sulfate requires a precise understanding of its stoichiometry and isotopic labeling. Unlike the free base, the sulfate salt exhibits enhanced water solubility, making it the preferred form for aqueous stock solution preparation.

1.1 Molecular Specifications
ParameterVincristine Sulfate (Unlabeled)Vincristine-d3 Sulfate (Labeled)
CAS Number 2068-78-2 (Unlabeled)1246817-10-6 (d3-sulfate)
Chemical Formula


Molar Mass (Salt) 923.04 g/mol 926.06 g/mol
Free Base MW 824.96 g/mol 827.98 g/mol
Mass Shift +3.01 Da
Salt Stoichiometry 1:1 (Monosulfate)1:1 (Monosulfate)
1.2 Structural Composition & Isotopic Positioning

Vincristine is a bis-indole alkaloid composed of a catharanthine moiety and a vindoline moiety linked by a carbon-carbon bond.[6]

  • Core Scaffold: The d3-analog retains the exact stereochemistry of the natural product.

  • Labeling Site: The deuterium label is most commonly located on the methyl ester group (-COOCD3) at the C18' position of the vindoline subunit.

    • Note on Fragmentation: This positioning is critical for MS/MS. The primary fragmentation pathway of vincristine involves the loss of the acetyl group (as acetic acid). Since the label is typically on the methyl ester (not the acetyl group), the label is retained in the daughter ion, ensuring the mass shift is preserved in the MRM transition.

ChemicalStructure cluster_label Isotopic Labeling (d3) Vincristine Vincristine Core (Bis-indole Alkaloid) Catharanthine Catharanthine Domain (Upper Subunit) Vincristine->Catharanthine Vindoline Vindoline Domain (Lower Subunit) Vincristine->Vindoline Modifications Modifications Vindoline->Modifications Contains Labeling Site MethylEster Methyl Ester (C18') -COOCH3 -> -COOCD3 Modifications->MethylEster Primary d3 Site Acetyl Acetyl Group (C11) -OCOCH3 (Unlabeled) Modifications->Acetyl Major Leaving Group (MS)

Figure 1: Structural breakdown of Vincristine-d3, highlighting the vindoline domain as the site of isotopic labeling and the acetyl group as the fragmentation leaving group.

Physicochemical Properties & Handling[1][2]

Understanding the stability and solubility profile of Vincristine-d3 sulfate is paramount for maintaining the integrity of the Internal Standard stock solutions.

  • Physical State: White to off-white amorphous powder.

  • Solubility:

    • Water:[7] Highly soluble (due to sulfate salt form).

    • Methanol/Acetonitrile:[8] Soluble.[1][9][7]

    • DMSO: Soluble.[1][9][7]

  • Stability:

    • Light Sensitivity: Vinca alkaloids are photosensitive. Solutions must be protected from light (amber vials).

    • Temperature: Store powder at -20°C. Stock solutions in MeOH/Water should be stored at -80°C to prevent hydrolysis of the ester groups.

  • Hygroscopicity: The sulfate salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture uptake, which alters the effective weighing mass.

Bioanalytical Application: LC-MS/MS Protocol

The primary application of Vincristine-d3 sulfate is as an Internal Standard in pharmacokinetic studies. It corrects for variations in extraction efficiency (recovery) and matrix-induced ionization suppression/enhancement.

3.1 Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are standard for positive mode ESI (ESI+).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Fragmentation Logic
Vincristine 825.4

765.4

~35-40Loss of Acetic Acid (60 Da)
Vincristine-d3 828.4

768.4

~35-40Loss of Acetic Acid (60 Da); Label Retained

Critical Insight: The mass difference between the product ions (768.4 - 765.4 = 3.0) confirms that the deuterium label is located on a part of the molecule not lost during fragmentation (i.e., not the acetyl group).

3.2 Sample Preparation Workflow

The following workflow utilizes Protein Precipitation (PPT), which is robust for high-throughput clinical samples.

Workflow Sample Biological Sample (50 µL Plasma) IS_Add Add IS Working Soln (Vincristine-d3 Sulfate) 10 µL @ 100 ng/mL Sample->IS_Add Precipitation Protein Precipitation Add 200 µL ACN/MeOH (Cold) IS_Add->Precipitation Vortex Vortex (1 min) & Centrifuge (12,000 x g, 10 min) Precipitation->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Dilution Dilute with Mobile Phase A (Water + 0.1% Formic Acid) Supernatant->Dilution Injection Inject into LC-MS/MS (5-10 µL) Dilution->Injection

Figure 2: Optimized sample preparation workflow for the extraction of Vincristine using Vincristine-d3 sulfate as the Internal Standard.

3.3 Chromatography Conditions
  • Column: C18 (e.g., Phenomenex Kinetex or Waters BEH), 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Steep gradient (5% B to 95% B) over 3-5 minutes is typically sufficient due to the hydrophobic nature of the vinca backbone.

Safety and Toxicity

Vincristine-d3 sulfate retains the potent cytotoxic properties of the parent compound.

  • Hazard Class: Acute Toxin; Teratogen.

  • Mechanism: Microtubule destabilizer (binds to tubulin, inhibiting polymerization).[6]

  • Handling:

    • Must be handled in a Class II Biological Safety Cabinet .

    • Double-gloving and eye protection are mandatory.

    • Inactivation: 10% Sodium Hypochlorite (Bleach) is effective for surface decontamination.

References
  • National Center for Biotechnology Information (NCBI). Vincristine Sulfate (CID 249332). PubChem Compound Summary.[10] Available at: [Link]

Sources

Deuterated Vincristine sulfate internal standard for research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Deuterated Vincristine Sulfate (Vincristine-d3) as an Internal Standard for LC-MS/MS Bioanalysis

Part 1: Executive Summary

Vincristine sulfate , a potent vinca alkaloid, is a cornerstone chemotherapeutic agent used in the treatment of acute lymphoblastic leukemia (ALL), lymphomas, and solid tumors. Its mechanism involves binding to tubulin, inhibiting microtubule formation, and arresting the cell cycle in metaphase. However, Vincristine exhibits a narrow therapeutic index and significant inter-individual pharmacokinetic (PK) variability, largely driven by CYP3A4/5 metabolism and P-glycoprotein transport.

Precise quantification of Vincristine in biological matrices (plasma, serum, CSF) is critical for Therapeutic Drug Monitoring (TDM) and PK studies. While structural analogs like Vinblastine have historically been used as internal standards (IS), they often fail to adequately compensate for matrix effects and ionization suppression due to chromatographic separation from the analyte.

This guide details the application of Deuterated Vincristine Sulfate (Vincristine-d3) as the superior Internal Standard.[1][2] By replacing three hydrogen atoms with deuterium, Vincristine-d3 retains near-identical physicochemical properties to the analyte, ensuring co-elution and simultaneous ionization. This results in a self-correcting analytical system that rigorously accounts for extraction losses and matrix-induced signal suppression.

Part 2: The Science of Deuterated Internal Standards

The Deuterium Advantage

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" is a primary source of error. Endogenous phospholipids and proteins can suppress or enhance the ionization of the target analyte in the electrospray source.

  • Structural Analogs (e.g., Vinblastine): Elute at different retention times than Vincristine. If a matrix interference elutes only at the Vincristine retention time, Vinblastine will not experience it, leading to inaccurate normalization.

  • Stable Isotope Labeled Standards (Vincristine-d3): The heavy isotope (

    
     or 
    
    
    
    ) increases the mass (M+3) but causes minimal shift in retention time. The IS co-elutes with Vincristine, experiencing the exact same matrix environment and ionization competition.
Isotope Effects on Chromatography

While deuterium is chemically similar to hydrogen, it is slightly more lipophilic. This can theoretically cause a slight shift in retention time (the "Deuterium Isotope Effect"). However, for a large molecule like Vincristine (MW ~825 Da) with only 3 deuteriums, this shift is negligible on modern C18 columns, ensuring perfect overlap for matrix correction.

Part 3: Experimental Protocol (LC-MS/MS)

Materials & Reagents
  • Analyte: Vincristine Sulfate (USP Grade).

  • Internal Standard: Vincristine-d3 Sulfate (Isotopic Purity >99%).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Matrix: Human or Mouse Plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

Methodology Choice: PPT is selected over Solid Phase Extraction (SPE) for high-throughput capability, as Vincristine-d3 effectively corrects for the "dirtier" extracts typical of PPT.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Vincristine-d3 working solution (e.g., 100 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Vortex vigorously for 30 seconds to disrupt the protein matrix.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 150 µL of the clear supernatant to an autosampler vial.

  • Dilution (Optional): If sensitivity is an issue, dilute 1:1 with water to improve peak shape on early elution.

Chromatographic Conditions
  • Column: Thermo Accucore aQ C18 (50 x 2.1 mm, 2.6 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3][4]

  • Column Temp: 40°C.

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Initial Hold
0.509010Start Gradient
1.80595Elution
2.20595Wash
2.219010Re-equilibration
3.009010Stop
Mass Spectrometry (MRM) Settings
  • Source: Heated Electrospray Ionization (HESI).[3]

  • Polarity: Positive Ion Mode (+ESI).

  • Spray Voltage: 3500 V.

Table 2: MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
Vincristine 825.4

765.4

35Quantifier
Vincristine 825.4

363.245Qualifier
Vincristine-d3 828.4

768.4

35IS Quantifier

Note: The transition 825.4 -> 765.4 corresponds to the loss of the carbomethoxy group (-60 Da), a characteristic fragmentation of vinca alkaloids.

Part 4: Visualizations

Bioanalytical Workflow Diagram

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (Vincristine-d3) Sample->IS_Add Precipitation Protein Precipitation (ACN + 0.1% FA) IS_Add->Precipitation Centrifuge Centrifugation (13,000g, 10 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio VCR/VCR-d3) MS->Data

Caption: Step-by-step bioanalytical workflow for Vincristine quantification using Vincristine-d3 IS.

MRM Logic & Fragmentation

MRM_Logic Q1_VCR Q1: Select Precursor Vincristine (m/z 825.4) Q2_Collision Q2: Collision Cell (Argon Gas, 35V) Q1_VCR->Q2_Collision Analyte Q3_VCR Q3: Select Product Fragment (m/z 765.4) Q2_Collision->Q3_VCR Loss of -60 Da Q3_IS Q3: Select Product Fragment (m/z 768.4) Q2_Collision->Q3_IS Loss of -60 Da Detector Detector Calculate Ratio Q3_VCR->Detector Q1_IS Q1: Select Precursor Vincristine-d3 (m/z 828.4) Q1_IS->Q2_Collision Internal Std Q3_IS->Detector

Caption: Schematic of the Multiple Reaction Monitoring (MRM) process distinguishing Analyte from IS.

Part 5: Stability & Handling (Critical)

Vincristine is notoriously unstable. Adherence to these handling protocols is mandatory for assay validity.

  • Photosensitivity: Vinca alkaloids degrade rapidly under light.

    • Protocol: Perform all extraction steps under amber light or low-light conditions. Use amber glassware and amber autosampler vials.

  • Temperature:

    • Storage: Stock solutions (1 mg/mL in MeOH) must be stored at -20°C or lower.

    • Autosampler: Maintain autosampler temperature at 4°C . Degradation is observed after 24 hours at room temperature.

  • Adsorption: Vincristine can adsorb to glass surfaces.

    • Protocol: Use polypropylene tubes for extraction. If glass is required, use silanized glass.

Part 6: References

  • BenchChem. (2025).[1][2][3][5][6][7][8] A Comparative Guide to Internal Standards for Vincristine Analysis: Vincristine-d3 Sulfate vs. Structural Analogs. Retrieved from

  • National Institutes of Health (NIH). (2021).[9] Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PubMed Central. Retrieved from

  • MDPI. (2025). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method. Retrieved from

  • Pfizer. (2025). Vincristine Sulfate Injection, USP: Stability and Handling. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from

Sources

An In-depth Technical Guide to the Core Differences Between Vincristine-d3 and Vinblastine as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of Vincristine-d3 and Vinblastine, focusing on their distinct roles and performance as internal standards in the quantitative bioanalysis of Vincristine. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles behind the selection of an appropriate internal standard and its impact on the accuracy and reliability of analytical data.

Section 1: The Critical Role of Internal Standards in Quantitative Bioanalysis

In the realm of drug development and therapeutic drug monitoring, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity.[1][2] However, the inherent complexity of biological samples (e.g., plasma, serum, tissue) can introduce significant variability during sample preparation and analysis.[3] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to account for this variability, thereby ensuring the accuracy and precision of the analytical method.

The choice of an internal standard is a critical decision in method development. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[3] Two main types of internal standards are commonly employed: stable isotope-labeled (SIL) internal standards and structural analog internal standards.

Section 2: Vincristine-d3: The Gold Standard Stable Isotope-Labeled Internal Standard

Vincristine-d3 is a deuterated form of Vincristine, where three hydrogen atoms have been replaced by deuterium atoms.[4][5] This subtle modification in mass provides a distinct mass-to-charge ratio (m/z) for detection by the mass spectrometer, while the physicochemical properties remain nearly identical to the parent compound, Vincristine.[4][6]

Mechanism of Action as an Internal Standard

The core advantage of Vincristine-d3 lies in its ability to co-elute with Vincristine during chromatographic separation. This co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same point in time, leading to a more accurate correction for any signal suppression or enhancement. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Advantages of Vincristine-d3:
  • High Accuracy and Precision: By closely mimicking Vincristine, Vincristine-d3 provides superior correction for variations in sample preparation and instrument response.[7][8]

  • Reduced Matrix Effects: Co-elution with the analyte allows for effective compensation of matrix-induced ionization suppression or enhancement.[6]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the FDA for bioanalytical method validation.[9][10]

Experimental Protocol: Quantification of Vincristine in Human Plasma using Vincristine-d3

Below is a representative step-by-step methodology for the LC-MS/MS analysis of Vincristine using Vincristine-d3 as an internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing a known concentration of Vincristine-d3 (e.g., 10 ng/mL).[1]

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • LC Column: A reversed-phase C18 column (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for separation.[1]

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

    • Flow Rate: A flow rate of 0.3 mL/min is typical.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vincristine: 825.4 → 765.1[1]

      • Vincristine-d3: 828.2 → 768.2[1]

Section 3: Vinblastine as a Structural Analog Internal Standard

Vinblastine is another vinca alkaloid with a chemical structure very similar to Vincristine.[11][12] It is often used as an internal standard for Vincristine analysis, particularly when a stable isotope-labeled version is unavailable or cost-prohibitive.

Mechanism of Action as an Internal Standard

As a structural analog, Vinblastine's chemical and physical properties are similar, but not identical, to Vincristine. This can lead to differences in chromatographic retention time, extraction efficiency, and ionization response.[13][14] While it can provide acceptable results, careful validation is crucial to ensure that these differences do not compromise the accuracy of the assay.

Advantages and Disadvantages of Vinblastine IS:
  • Advantages:

    • More readily available and often less expensive than a custom-synthesized SIL-IS.

  • Disadvantages:

    • Differential Matrix Effects: As it does not co-elute with Vincristine, it may experience different matrix effects, leading to potential inaccuracies.[14]

    • Variable Extraction Recovery: The slight structural differences can result in different extraction efficiencies from the biological matrix.

    • Requires More Extensive Validation: The method validation must rigorously demonstrate that the use of a structural analog does not impact the accuracy and precision of the results.[9][15]

Section 4: Comparative Analysis: Vincristine-d3 vs. Vinblastine IS

The following table provides a direct comparison of the key attributes of Vincristine-d3 and Vinblastine as internal standards for Vincristine quantification.

FeatureVincristine-d3Vinblastine IS
Type of Internal Standard Stable Isotope-Labeled (SIL)Structural Analog
Chemical Structure Identical to Vincristine with deuterium labelsSimilar, but distinct from Vincristine
Chromatographic Behavior Co-elutes with VincristineSeparate chromatographic peak
Correction for Matrix Effects ExcellentMay be incomplete or inaccurate
Accuracy and Precision Generally higherMay be lower if not properly validated
Regulatory Preference PreferredAcceptable with thorough validation

Section 5: Visualizing the Concepts

Chemical Structures

G cluster_0 Vincristine cluster_1 Vinblastine Vincristine Vincristine Vinblastine Vinblastine

Caption: Chemical structures of Vincristine and Vinblastine.

Mechanism of Action of Vinca Alkaloids

Vincristine and Vinblastine are antineoplastic agents that exert their cytotoxic effects by disrupting microtubule dynamics.[16][17][18] They bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[19] This disruption of microtubule function leads to metaphase arrest in dividing cells, ultimately triggering apoptosis.[16]

Vinca Alkaloids\n(Vincristine, Vinblastine) Vinca Alkaloids (Vincristine, Vinblastine) Tubulin Dimers Tubulin Dimers Vinca Alkaloids\n(Vincristine, Vinblastine)->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics Metaphase Arrest Metaphase Arrest Disrupted Microtubule Dynamics->Metaphase Arrest Apoptosis (Cell Death) Apoptosis (Cell Death) Metaphase Arrest->Apoptosis (Cell Death)

Caption: Simplified signaling pathway of Vinca Alkaloids.

Internal Standard Selection Workflow

start Start: Need for Quantitative Bioanalysis is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL IS (e.g., Vincristine-d3) - Gold Standard - is_sil_available->use_sil Yes use_analog Use Structural Analog IS (e.g., Vinblastine) is_sil_available->use_analog No validate Perform Rigorous Method Validation use_sil->validate use_analog->validate end End: Accurate and Reliable Data validate->end

Caption: Decision workflow for internal standard selection.

Section 6: Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable quantitative bioanalysis. While both Vincristine-d3 and Vinblastine can be utilized as internal standards for the quantification of Vincristine, they represent two distinct approaches with different levels of analytical rigor.

Vincristine-d3, as a stable isotope-labeled internal standard, is the unequivocal gold standard. Its near-identical physicochemical properties to Vincristine allow for the most accurate correction of analytical variability, leading to data of the highest quality and integrity.

Vinblastine, as a structural analog, presents a viable alternative when a SIL-IS is not feasible. However, its use necessitates a more comprehensive and rigorous validation process to demonstrate that the inherent differences between the analyte and the IS do not compromise the accuracy of the final results. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, the availability of reagents, and the overarching goal of producing scientifically sound and defensible data.

References

  • Bello, C. L., et al. (2014). Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid chromatography/tandem Mass Spectrometry. Journal of analytical toxicology, 38(8), 524–529. [Link]

  • Li, F., et al. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1168, 122591. [Link]

  • National Center for Biotechnology Information. (n.d.). The Vinca Alkaloids. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • Styczyński, J., et al. (2021). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. International journal of molecular sciences, 22(16), 8887. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinca alkaloid. Retrieved from [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • IntechOpen. (2025). Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vinca Alkaloids. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Jehl, F., et al. (1994). Preclinical and clinical pharmacology of vinca alkaloids. Drugs, 47(4), 576–591. [Link]

  • Hu, Y., et al. (2019). A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients. Analytical Methods, 11(36), 4656-4662. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of vincristine. Retrieved from [Link]

  • Wang, S., et al. (2014). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. American journal of clinical pathology, 141(1), 125–131. [Link]

  • ResearchGate. (n.d.). Chemical Structure of Vincristine, C₄₆H₅₆N₄O₁₀. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vincristine. PubChem Compound Summary for CID 5978. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vinblastine. PubChem Compound Summary for CID 13342. Retrieved from [Link]

  • T3DB. (n.d.). Vincristine (T3D4016). Retrieved from [Link]

  • van den Broek, I., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(7), 1187–1195. [Link]

  • Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 16(20), 1920–1927. [Link]

  • Gigante, B., et al. (2000). Crystal structure of vinblastine. Journal of the Chemical Society, Perkin Transactions 1, (10), 1643-1648. [Link]

  • ResearchGate. (n.d.). Crystal structure of vinblastine. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Wikipedia. (n.d.). Vincristine. Retrieved from [Link]

  • Li, F., et al. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1168, 122591. [Link]

  • National Center for Biotechnology Information. (n.d.). Vinblastine (NSC-49842) sulfate. PubChem Compound Summary for CID 44417235. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinblastine. Retrieved from [Link]

  • de Bruijn, E. A., et al. (2002). Rapid and sensitive analysis of vincristine in human plasma using on-line extraction combined with liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 37(5), 537-544. [Link]

  • de Vries, R., et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 215, 114758. [Link]

  • Ferguson, P. J., et al. (1984). Differential activity of Vincristine and Vinblastine against cultured cells. Cancer research, 44(8), 3307–3312. [Link]

  • Abid, K., et al. (2013). Simultaneous determination of Vincristine and Vinblastine in Vinca rosea leaves by High Performance Thin Layer Chromatography. International Journal of Drug Development and Research, 5(3), 341-348. [Link]

Sources

The Gold Standard in Vinca Alkaloid Bioanalysis: A Technical Guide to 22-Oxovincaleukoblastine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 22-Oxovincaleukoblastine-d3 sulfate, the deuterated stable isotope-labeled internal standard for vincristine sulfate. Vincristine, a potent vinca alkaloid, is a cornerstone of many chemotherapeutic regimens; however, its narrow therapeutic index and high pharmacokinetic variability necessitate precise quantification in biological matrices.[1] This guide elucidates the core principles behind the use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), outlines its physicochemical properties, and provides detailed, field-proven protocols for its application in a research and drug development setting. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reproducible bioanalytical results.

Introduction: The Imperative for Precision in Vincristine Quantification

Vincristine, chemically known as 22-Oxovincaleukoblastine, is a vital antineoplastic agent derived from the Madagascar periwinkle, Catharanthus roseus.[2] Its mechanism of action involves the inhibition of microtubule formation, leading to mitotic arrest in dividing cells.[3][4] While highly effective against various cancers, including acute lymphocytic leukemia and Hodgkin lymphoma, its clinical use is often limited by dose-dependent neurotoxicity.[5][6] The significant inter-individual variability in its pharmacokinetics makes therapeutic drug monitoring (TDM) a critical tool for optimizing dosing strategies, thereby maximizing efficacy while minimizing toxic side effects.[1]

Accurate quantification of vincristine in complex biological matrices like plasma is challenging. Sample preparation, instrument variability, and matrix effects can all introduce significant errors.[7][8] The use of a stable isotope-labeled (SIL) internal standard, such as 22-Oxovincaleukoblastine-d3 sulfate, is the gold standard to overcome these challenges.[9] This guide will serve as a comprehensive resource for the effective implementation of this critical reference material.

Physicochemical Profile and the Significance of Deuteration and Sulfation

22-Oxovincaleukoblastine-d3 sulfate is a high-purity, synthetically produced reference material. Its defining characteristics are the deuterium labeling and the sulfate salt form.

2.1. The Role of the Sulfate Group

Vincristine is often administered intravenously as a sulfate salt.[10] The sulfation of the parent molecule significantly increases its aqueous solubility, a crucial property for pharmaceutical formulations.[2] Consequently, the use of the sulfate form of the deuterated internal standard ensures that it mirrors the physicochemical behavior of the therapeutic drug in analytical workflows.

2.2. The Power of Deuterium Labeling in Mass Spectrometry

The incorporation of three deuterium (d3) atoms into the vincristine molecule is the cornerstone of its utility as an internal standard for mass spectrometry.[11] Stable isotopes like deuterium are non-radioactive and behave almost identically to their lighter counterparts during chromatographic separation and ionization.[8] The key difference is a predictable increase in mass.

The core principle is Isotope Dilution Mass Spectrometry (IDMS) .[7] A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[7] Because the deuterated and non-deuterated forms have virtually identical chemical and physical properties, they will:

  • Co-elute during liquid chromatography.[12]

  • Experience the same degree of extraction loss or gain.[13]

  • Be subject to the same matrix-induced ion suppression or enhancement in the mass spectrometer's source.[8][13]

The mass spectrometer can readily distinguish between the analyte and the internal standard due to their mass difference.[8] By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively nullified, leading to highly accurate and precise quantification.[7][14]

Table 1: Physicochemical Properties of 22-Oxovincaleukoblastine-d3 Sulfate

PropertyValueSource(s)
Synonyms Vincristine-d3 sulfate, Leurocristine-d3 sulfate[3][8]
Molecular Formula C₄₆H₅₅D₃N₄O₁₀ · H₂SO₄[12]
Molecular Weight Approximately 926.06 g/mol [8][15]
Purity Typically ≥95% (HPLC), with high isotopic enrichment[11][16]
Appearance White to off-white crystalline solid or powder[11]
Storage Temperature -20°C[11][16]
Solubility Soluble in DMSO and dimethylformamide[11]

Analytical Application: A Validated Workflow

The following sections detail a robust workflow for the quantification of vincristine in human plasma using 22-Oxovincaleukoblastine-d3 sulfate as an internal standard, based on established LC-MS/MS methodologies.[1][5][17]

Workflow Overview

The process involves spiking the plasma sample with the deuterated internal standard, extracting both the analyte and the standard via protein precipitation, separating them from matrix components using reverse-phase chromatography, and detecting them via tandem mass spectrometry.

G Figure 1: Analytical Workflow for Vincristine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 50 µL) is_spike Spike with 22-Oxovincaleukoblastine-d3 Sulfate (Internal Standard) plasma->is_spike precipitation Protein Precipitation (e.g., Acetonitrile) is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection lc Reverse-Phase HPLC/UHPLC Separation injection->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration (Analyte & IS) ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Quantify against Calibration Curve ratio->calibration result Final Concentration calibration->result

Caption: Workflow for Vincristine Quantification.

Experimental Protocol: Step-by-Step Methodology

Materials and Reagents:

  • 22-Oxovincaleukoblastine-d3 sulfate (Internal Standard)

  • Vincristine sulfate (Analyte Reference Standard)

  • LC-MS grade acetonitrile and/or methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Drug-free human plasma

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Vincristine sulfate in methanol.

    • Prepare a 1 mg/mL stock solution of 22-Oxovincaleukoblastine-d3 sulfate in methanol.

    • From the stock solutions, prepare a series of working standard solutions of Vincristine for the calibration curve (e.g., 0.5 to 100 ng/mL) by serial dilution.[5]

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.[6] All solutions should be stored at -20°C and brought to room temperature before use.[6]

  • Sample Preparation (Protein Precipitation): [5][17]

    • To a 50 µL aliquot of thawed plasma sample (or calibrator/QC sample), add 200 µL of cold acetonitrile containing the internal standard (22-Oxovincaleukoblastine-d3 sulfate).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • The following table provides typical starting conditions. Method optimization is highly recommended.

Table 2: Example LC-MS/MS Method Parameters

ParameterConditionSource(s)
LC System UHPLC System[17]
Column C18 reverse-phase (e.g., Kinetex C18, 2.1 mm × 50 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[5]
Flow Rate 0.3 - 0.4 mL/min[5][18]
Gradient Gradient elution is typically used for optimal separation.[5][18]
Injection Volume 5 - 20 µL[18]
Ionization Mode Electrospray Ionization, Positive (ESI+)[5]
Detection Mode Multiple Reaction Monitoring (MRM)[5]
MRM Transition (Vincristine) m/z 825.4 → 765.1[5][18]
MRM Transition (Vincristine-d3) m/z 828.2 → 768.2[5][18]
Data Analysis and Quantification

The fundamental calculation involves the use of a response factor (RF), which is determined from the calibration curve.

G Figure 2: Data Analysis Logic A Area(Analyte) / Area(IS) (from Calibrators) C Generate Calibration Curve (Plot A vs. B) A->C B Conc(Analyte) / Conc(IS) (Known in Calibrators) B->C E Determine Conc(Analyte) / Conc(IS) from Calibration Curve C->E D Area(Analyte) / Area(IS) (from Unknown Sample) D->E G Calculate Final Conc(Analyte) E->G F Known Conc(IS) in Sample F->G

Caption: Data Analysis Logic Flow.

  • Generate a Calibration Curve: For each calibration standard, calculate the peak area ratio of the analyte to the internal standard (AreaAnalyte / AreaIS). Plot this ratio against the known concentration of the analyte. This will generate a linear regression curve.[19][20]

  • Analyze Unknown Samples: For each unknown sample, determine the peak area ratio (AreaAnalyte / AreaIS).

  • Calculate Concentration: Using the equation of the line from the calibration curve (y = mx + c, where y is the area ratio and x is the concentration), calculate the concentration of vincristine in the unknown sample.[19][20]

Safety, Handling, and Storage: A Commitment to Laboratory Integrity

Vincristine sulfate is a potent cytotoxic and hazardous drug.[15][21] The deuterated form should be handled with the same level of caution.

4.1. Personal Protective Equipment (PPE)

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.[15][22]

  • Gown: A disposable, lint-free gown with closed cuffs should be worn.

  • Eye Protection: Safety glasses or a face shield are mandatory.[23]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood or biological safety cabinet to avoid inhalation of airborne particles.[16]

4.2. Handling and Spill Management

  • All handling of the solid material and concentrated solutions should occur in a designated containment area.[16]

  • Avoid all personal contact, including inhalation and skin contact.[15]

  • A cytotoxic spill kit must be readily available. In case of a spill, the area should be immediately secured, and cleanup should be performed by trained personnel wearing full PPE.[16]

  • Liquid waste and contaminated materials must be disposed of as cytotoxic waste according to institutional and local regulations.[16]

4.3. Storage and Stability

  • The reference material should be stored in its original, tightly sealed container at -20°C, protected from light.[16][24]

  • Before use, allow the container to equilibrate to room temperature to prevent condensation.[24]

  • Stock solutions are typically stable for a limited period when stored at -20°C. Stability should be verified as part of method validation.[6]

Conclusion: Ensuring Trustworthiness in Bioanalytical Data

22-Oxovincaleukoblastine-d3 sulfate is an indispensable tool for any laboratory engaged in the bioanalysis of vincristine. Its near-identical physicochemical properties to the parent drug make it the ideal internal standard, effectively compensating for analytical variability and mitigating matrix effects. By adhering to the principles of isotope dilution mass spectrometry and implementing the robust protocols outlined in this guide, researchers can achieve the highest levels of accuracy and precision. This commitment to scientific integrity ensures the generation of trustworthy data, which is fundamental to advancing our understanding of vincristine's pharmacology and ultimately, to improving patient outcomes in oncology.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. [Link]

  • Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. (2015). PubMed. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

  • Vincristine-d3 Sulfate. PubChem. [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]

  • Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017). The Pharmaceutical Journal. [Link]

  • Basic calculations with internal standards. (2009). Chromatography Forum. [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA. [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]

  • Vincristine Sulfate SDS. Exacto Inc.[Link]

  • Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. PubMed. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (2021). ACS Measurement Science Au. [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids. (2019). Kingston Health Sciences Centre. [Link]

  • When Should an Internal Standard be Used?. LCGC International. [Link]

  • Internal Standard. (2020). Chemistry LibreTexts. [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025). YouTube. [Link]

  • Quantitative proteomics by stable isotope labeling and mass spectrometry. PubMed. [Link]

  • PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. (2024). PharmaGuideHub. [Link]

  • A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. (2022). PubMed. [Link]

  • Method of preparing vindesine sulfate.
  • Vincristine Sulfate. PubChem. [Link]

  • A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients. (2020). Analytical Methods. [Link]

  • Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid chromatography/tandem Mass Spectrometry. ResearchGate. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Annals of Clinical Pathology. [Link]

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PMC. [Link]

  • Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. ResearchGate. [Link]

  • VINCRISTINE……..Chemistry, Isolation. (2013). New Drug Approvals. [Link]

  • Stereocontrolled total synthesis of (+)-vincristine. PubMed. [Link]

  • Vincristine. PubChem. [Link]

  • Effect of the Vinca alkaloids on RNA synthesis in human cells in vitro. PubMed. [Link]

  • Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus. ResearchGate. [Link]

  • Drug salt formation via mechanochemistry: the case study of vincamine. (2013). PubMed. [Link]

  • Vincristine. Wikipedia. [Link]

  • Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. PMC. [Link]

  • Chemical structure of vincristine. ResearchGate. [Link]

  • Liposome-encapsulated vincristine, vinblastine and vinorelbine: A comparative study of drug loading and retention. NanoMedicines Research Group. [Link]

Sources

Technical Guide: Isotopic Purity & Bioanalytical Integrity of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the isotopic purity requirements for Vincristine-d3 sulfate , a critical internal standard (IS) used in the LC-MS/MS bioanalysis of the chemotherapeutic agent Vincristine.

Executive Summary

Vincristine is a potent vinca alkaloid with a narrow therapeutic index, necessitating precise quantification in biological matrices (plasma, serum) to monitor toxicity and pharmacokinetics.[1][2] Vincristine-d3 sulfate serves as the "gold standard" Internal Standard (IS) for these assays, correcting for matrix effects, recovery losses, and ionization variability.[3]

However, the reliability of this correction is strictly dependent on Isotopic Purity . Unlike chemical purity, isotopic purity defines the absence of unlabeled (d0) or partially labeled (d1, d2) isotopologues. This guide delineates the mechanistic impact of isotopic impurities, regulatory thresholds (FDA/EMA), and validation protocols to ensure bioanalytical integrity.

Part 1: The Role of Vincristine-d3 Sulfate in Bioanalysis[3]

In LC-MS/MS workflows, Vincristine-d3 sulfate co-elutes with the target analyte (Vincristine), experiencing the exact same ionization suppression or enhancement from the biological matrix.

Mechanism of Action[4][5]
  • Analyte: Vincristine (

    
    ); Monitored Transition: 825.4 
    
    
    
    765.1
    [2]
  • Internal Standard: Vincristine-d3 (

    
    ); Monitored Transition: 828.2 
    
    
    
    768.2
    [2]

The +3 Da mass shift allows the mass spectrometer to distinguish the IS from the analyte. If the IS is isotopically impure (containing d0), it generates a signal in the Analyte channel, creating a "phantom" concentration that biases results.

Part 2: Defining Isotopic Purity Requirements

The "Crosstalk" Phenomenon

Isotopic purity is not merely a quality attribute; it is a mathematical variable in the quantification equation. The primary risk is Forward Interference (IS contributing to Analyte signal).

  • Scenario: A Vincristine-d3 reagent has 99% chemical purity but only 98% isotopic purity (meaning 2% is d0-Vincristine).

  • Impact: When you spike the IS into a patient sample at a high concentration (e.g., 50 ng/mL), that 2% impurity adds 1 ng/mL of "fake" Vincristine to the sample.

  • Consequence: If the Lower Limit of Quantification (LLOQ) of the assay is 0.5 ng/mL, the IS impurity alone generates a signal 2x the LLOQ , causing the assay to fail validation.

Regulatory Thresholds (FDA/EMA)

Regulatory guidelines dictate strict limits on IS interference to prevent data corruption.

ParameterFDA M10 Guideline RequirementImpact of Low Isotopic Purity
IS Interference Signal in "Blank + IS" must be < 5% of the LLOQ response.A d0 impurity >0.5% in the IS reagent can easily breach this threshold if the IS concentration is high relative to the LLOQ.
Analyte Interference Signal in "High Standard (no IS)" must be < 5% of IS response.Less dependent on reagent purity, more on mass resolution and natural isotope abundance (M+3).
Visualizing the Interference Mechanism

The following diagram illustrates how isotopic impurities bridge the gap between the IS and Analyte channels.

CrosstalkMechanism cluster_reagent Vincristine-d3 Reagent Source cluster_ms Mass Spectrometer Channels (MRM) d3_mol Vincristine-d3 (98%) channel_is IS Channel (828.2 -> 768.2) d3_mol->channel_is Correct Detection d0_mol Impurity: Vincristine-d0 (2%) d0_mol->channel_is Mass Mismatch (Filtered Out) channel_analyte Analyte Channel (825.4 -> 765.1) d0_mol->channel_analyte Interference (Bias)

Figure 1: Mechanism of Isotopic Interference. The red path indicates how d0 impurities in the reagent bypass the mass filter to register as false analyte signal.

Part 3: Technical Specifications & Characterization

When sourcing Vincristine-d3 sulfate, specific Certificate of Analysis (CoA) parameters must be verified.

Recommended Specifications
AttributeSpecificationRationale
Chemical Purity > 98% (HPLC)Ensures no non-vinca contaminants compete for ionization.
Isotopic Enrichment ≥ 99.0% d3 Minimizes d0 contribution. A specification of "≥ 98%" may be insufficient for high-sensitivity assays.
d0 Content < 0.1% The most critical parameter. Often not explicitly listed but derived from enrichment data.
Label Position Stable Methyl/MethyleneDeuterium must be on a non-exchangeable position (e.g., -OCH3) to prevent loss of label in aqueous buffers.
Form Sulfate SaltMatches the salt form of the therapeutic drug to ensure identical solubility and extraction kinetics.
Calculation of d0 Contribution

To determine if a specific lot is suitable, use the Signal-to-Noise Ratio (SNR) Prediction :



  • 
    : Concentration of Internal Standard in the final extract.
    
  • 
    : Fraction of d0 impurity in the IS reagent.
    
  • 
    : Concentration of Analyte at LLOQ.[4]
    

Rule of Thumb: If the calculated Interference > 0.05 (5%), the reagent is unsuitable .

Part 4: Experimental Protocol - Validation of IS Purity

Before utilizing a new lot of Vincristine-d3 sulfate for clinical sample analysis, the following "Zero-Blank" test is mandatory.

Workflow Diagram

ValidationWorkflow start Start: New Lot of Vincristine-d3 Sulfate step1 1. Prepare IS Working Solution (e.g., 50 ng/mL in MeOH/Water) start->step1 step2 2. Prepare 'Zero Sample' (Blank Matrix + IS Spike) step1->step2 step3 3. Prepare 'LLOQ Sample' (Matrix + Analyte at LLOQ + IS) step1->step3 step4 4. LC-MS/MS Analysis Inject both samples (n=6) step2->step4 step3->step4 decision Calculate Ratio: (Area of Zero Sample / Area of LLOQ Sample) * 100 step4->decision pass Result < 5% LOT APPROVED decision->pass Pass fail Result > 5% LOT REJECTED (Dilute IS or Purify) decision->fail Fail

Figure 2: Step-by-step validation workflow to determine if the isotopic purity of the Vincristine-d3 reagent meets regulatory acceptance criteria.

Detailed Methodology
  • Preparation: Prepare the IS working solution at the concentration intended for the final assay (e.g., 50 ng/mL).

  • Extraction:

    • Sample A (Zero): Blank plasma + IS Working Solution. Process via protein precipitation or SPE.

    • Sample B (LLOQ): Plasma spiked with Vincristine at LLOQ (e.g., 0.5 ng/mL) + IS Working Solution.

  • Analysis: Inject both samples in triplicate.

  • Data Review:

    • Integrate the peak at the Analyte retention time (RT) in the Analyte Channel (825.4) for Sample A.

    • Compare this area to the Analyte peak area in Sample B.

    • Acceptance Criteria: The area in Sample A must be

      
       of the area in Sample B.
      

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Technical Guide: Certificate of Analysis (CoA) for Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

In the high-stakes environment of regulated bioanalysis (FDA/EMA), the Certificate of Analysis (CoA) for a deuterated internal standard (IS) like Vincristine-d3 sulfate is not merely a receipt of purchase—it is a primary calibration document.

Vincristine is a complex bis-indole alkaloid (dimer of vindoline and catharanthine) with significant stability challenges. When introducing a deuterium label (-d3, typically on the N-methyl group), the primary risk is not just chemical purity, but isotopic fidelity .

This guide deconstructs the CoA into actionable data, explaining how to validate the material before it ever touches a study sample.

The CoA Deconstructed: Critical Parameters

The following table summarizes the specifications you must review on a Vincristine-d3 CoA. If these are missing, the material is unsuitable for regulated work.

Table 1: Critical CoA Specifications for Vincristine-d3 Sulfate
ParameterSpecification (Typical)Technical Rationale (The "Why")
Chemical Name Vincristine-d3 SulfateVerification of salt form. Free base vs. Sulfate affects molecular weight calculations significantly (MW ~824 vs ~923).
Chemical Purity (HPLC)

While the IS does not need to be 99% pure (unlike the analyte), gross impurities can suppress ionization or co-elute with the analyte.
Isotopic Enrichment

deuterated forms
Critical. High presence of d0 (unlabeled vincristine) will cause "false positives" in the analyte channel.
Isotopic Distribution d0

The specific limit for the unlabeled drug. Must be below the Lower Limit of Quantitation (LLOQ) response.
Appearance White to off-white solidVincristine degrades to yellow/brown upon oxidation or light exposure.
Residual Solvents Reported (e.g., MeOH, DCM)Needed to correct the "As-is" weight to "Free-base equivalent" for stock preparation.
Water Content Reported (Karl Fischer)Sulfate salts are often hygroscopic. Essential for accurate stoichiometry.

Scientific Integrity: The Isotopic Challenge

The "Crosstalk" Mechanics

Vincristine (


) has a high carbon count. Natural carbon-13 abundance (1.1%) creates a wide isotopic envelope.
  • The Risk: The M+3 isotope of the natural drug (analyte) has the same mass as the d3 internal standard.

  • The Consequence: If your ULOQ (Upper Limit of Quantitation) concentration is high, the natural M+3 abundance of the analyte will "spill over" into the IS channel, causing IS variability and non-linear calibration curves.

Conversely, if the CoA shows high d0 content in your IS, the IS will spill into your Analyte channel, artificially inflating your LLOQ.

Visualization: The Validation Decision Tree

The following diagram outlines the logic flow for accepting a CoA and validating the IS in-method.

CoA_Validation_Workflow Start Receive Vincristine-d3 CoA Check_d0 Check Isotopic Purity (d0 content) Start->Check_d0 Decision_d0 Is d0 > 0.5%? Check_d0->Decision_d0 Reject REJECT MATERIAL (Will bias LLOQ) Decision_d0->Reject Yes Check_Salt Verify Salt Stoichiometry (Sulfate Ratio) Decision_d0->Check_Salt No Calc_Stock Calculate Correction Factor (Purity * (1-Water) * (MW_Free/MW_Salt)) Check_Salt->Calc_Stock Exp_Valid Experimental Validation (The 'Zero' & 'ULOQ' Test) Calc_Stock->Exp_Valid

Figure 1: Decision logic for accepting Vincristine-d3 sulfate material based on CoA data.

Experimental Protocols: Self-Validating Systems

Do not rely solely on the vendor's CoA. You must demonstrate "Fitness for Purpose" in your specific matrix (plasma/serum).

Protocol A: The "Zero Standard" Test (Interference Check)

Objective: Confirm that the d0 impurity reported in the CoA does not interfere with the LLOQ of Vincristine.

  • Preparation: Prepare a blank matrix sample spiked only with Vincristine-d3 IS at the working concentration (e.g., 10 ng/mL).

  • Analysis: Inject this sample (n=6) on LC-MS/MS monitoring the Analyte transition (m/z 825.4 -> 807.4 or similar).

  • Calculation:

    
    
    
  • Acceptance Criteria: Interference must be

    
     of the LLOQ response (per FDA BMV 2018). If >20%, dilute the IS working solution or reject the lot.
    
Protocol B: The Isotopic Overlap Test (Crosstalk Check)

Objective: Confirm that the natural M+3 isotope of the Analyte does not interfere with the IS.

  • Preparation: Prepare a sample containing the Analyte at the ULOQ concentration without any Internal Standard.

  • Analysis: Inject this sample (n=3) monitoring the IS transition (m/z 828.4 -> 810.4).

  • Calculation:

    
    
    
  • Acceptance Criteria: Interference must be

    
     of the average IS response.
    

Stability & Handling (The "Sulfate" Factor)

Vincristine Sulfate is notoriously unstable. The CoA is valid only if the "Chain of Custody" regarding storage is maintained.

  • Light Sensitivity: Vinca alkaloids undergo photo-isomerization.

    • Protocol: All stock solutions must be prepared in amber glass vials.

  • pH Stability: Vincristine is most stable at pH 3.5 – 5.5.[1]

    • Protocol: Avoid alkaline reconstitution solvents. Use 0.1% Formic Acid in water/methanol for stock prep.

  • Sulfate Stoichiometry: The CoA usually lists the material as a hydrated sulfate.

    • Calculation: You must account for the mass of the sulfuric acid and the hydration water when calculating the free base concentration.

Pathway Visualization: Degradation Risks

The following diagram illustrates the degradation pathways that invalidate the CoA if handling is improper.

Degradation_Pathways Vinc_d3 Vincristine-d3 (Active IS) Lumi Lumivincristine (Isomer) Vinc_d3->Lumi Photo-isomerization Deacetyl Desacetyl-Vincristine (Hydrolysis) Vinc_d3->Deacetyl Hydrolysis Light UV Light Exposure Light->Vinc_d3 Base Alkaline pH (> 7.0) Base->Vinc_d3

Figure 2: Primary degradation pathways for Vincristine. The CoA purity value is nullified if these stressors occur.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[2] (2018).[3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6] (2023).[6][7] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5959, Vincristine. Retrieved from [Link]

Sources

Vincristine-d3 Sulfate: A Technical Guide for Bulk Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vincristine, a vinca alkaloid derived from Catharanthus roseus, is a potent antineoplastic agent widely employed in chemotherapy regimens.[1] Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2] For researchers in oncology, pharmacology, and drug metabolism, the use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices. Vincristine-d3 sulfate, a deuterated analog of vincristine sulfate, serves this essential role, particularly in mass spectrometry-based bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This guide provides an in-depth overview of the procurement, quality assessment, and application of bulk research-grade Vincristine-d3 sulfate.

Part 1: Sourcing and Procurement of Bulk Vincristine-d3 Sulfate

The acquisition of high-purity Vincristine-d3 sulfate in bulk quantities is a critical first step for any large-scale research project. Bulk quantities in the context of this specialized reagent typically range from hundreds of milligrams to several grams.

Supplier Landscape and Pricing

Several reputable suppliers offer Vincristine-d3 sulfate for research purposes. Pricing can vary significantly based on the quantity, purity, and the supplier's manufacturing capabilities. Below is a comparative table of select suppliers and their offerings. It is important to note that for bulk inquiries, direct communication with the supplier is often necessary to obtain accurate pricing and lead times.

SupplierCatalog NumberAvailable QuantitiesIndicative Pricing (USD)Bulk Inquiry
MedChemExpressHY-N0488S1 mg$760Available upon request
AdooQ BioscienceA10973 (non-deuterated)5mg, 10mg, 20mg, 50mg, 100mg, 200mg$35 (5mg) - $350 (200mg)Available upon request
PharmaffiliatesPA STI 087070InquireQuote-basedYes
Ace Therapeutics-1 mg, 10 mgInquireYes

Note: Prices are indicative and subject to change. It is highly recommended to contact suppliers directly for current pricing and availability of bulk Vincristine-d3 sulfate.

For gram-level or custom synthesis requirements, contract research organizations (CROs) specializing in stable isotope labeling are a viable option.

Part 2: Physicochemical Properties and Quality Control

Ensuring the identity, purity, and stability of Vincristine-d3 sulfate is paramount for the integrity of research data.

Physicochemical Data
PropertyValueSource
Chemical Name Vincristine-d3 SulfateMedChemExpress
CAS Number 1246817-10-6MedChemExpress
Molecular Formula C₄₆H₅₃D₃N₄O₁₀·H₂SO₄MedChemExpress
Molecular Weight 926.05 g/mol MedChemExpress
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO and waterAbMole BioScience
Storage -20°C, protect from lightMedChemExpress
Certificate of Analysis (CoA): A Blueprint for Quality

A comprehensive Certificate of Analysis is a non-negotiable document when procuring bulk Vincristine-d3 sulfate. It provides a detailed quality assessment of the specific lot. Key parameters to scrutinize on a CoA include:

  • Identity Confirmation: Typically verified by ¹H-NMR and Mass Spectrometry to confirm the chemical structure and the incorporation of deuterium atoms.

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC), with acceptable purity levels for research grade typically exceeding 98%.

  • Isotopic Purity: Quantifies the percentage of the deuterated analog versus the unlabeled compound. This is a critical parameter for its use as an internal standard.

  • Residual Solvents: Analysis by Gas Chromatography (GC) to ensure that residual solvents from the synthesis process are below acceptable limits.

  • Water Content: Determined by Karl Fischer titration.

  • Appearance and Solubility: Confirms the physical state and solubility in relevant solvents.

Below is an example of a typical Certificate of Analysis structure:

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
¹H-NMR Conforms to structureConformsNMR
Mass Spectrum Conforms to structureConformsMS
Purity (HPLC) ≥98.0%99.5%HPLC
Isotopic Purity ≥99%99.7%MS
Water Content ≤1.0%0.5%Karl Fischer
Solubility Soluble in DMSOConformsVisual

Part 3: Mechanism of Action

Vincristine exerts its cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[5]

Signaling Pathway: Disruption of Microtubule Dynamics

Vincristine binds to β-tubulin, a subunit of the microtubule polymer, and inhibits its polymerization into microtubules.[5][6] This disruption prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.[5] Consequently, the cell cycle is arrested in the metaphase, ultimately leading to apoptosis.[2]

vincristine_mechanism cluster_cell Cancer Cell Vincristine Vincristine-d3 Sulfate Tubulin β-Tubulin Vincristine->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Vincristine->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces mtt_assay_workflow A 1. Seed Cells (96-well plate) B 2. Add Vincristine (Serial Dilutions) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate & Solubilize (Formazan Crystals) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Analyze Data (Cell Viability) F->G

Caption: Workflow for an MTT-based cytotoxicity assay.

Protocol 2: Quantification of Vincristine in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of Vincristine in plasma samples using Vincristine-d3 sulfate as an internal standard.

Materials:

  • Plasma samples

  • Vincristine sulfate (for calibration standards)

  • Vincristine-d3 sulfate (internal standard)

  • Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of cold ACN containing the internal standard (Vincristine-d3 sulfate). [7] * Vortex for 1 minute to precipitate proteins. [7] * Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. [7] * Transfer the supernatant to an autosampler vial for analysis. [7]2. LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in ACN).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for both Vincristine and Vincristine-d3 sulfate.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Vincristine to Vincristine-d3 sulfate against the concentration of the calibration standards.

    • Determine the concentration of Vincristine in the unknown samples from the calibration curve.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Internal Standard (Vincristine-d3) & Precipitation Solvent A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation (C18) E->F G Mass Spectrometry Detection (MRM) F->G H Generate Calibration Curve G->H I Quantify Vincristine Concentration H->I

Caption: Workflow for LC-MS/MS quantification of Vincristine.

Conclusion

Vincristine-d3 sulfate is an indispensable tool for researchers requiring precise and accurate quantification of Vincristine in preclinical and clinical studies. This guide provides a comprehensive framework for the procurement of bulk quantities, emphasizes the critical importance of quality control through a thorough evaluation of the Certificate of Analysis, and offers detailed protocols for its application in common research settings. By adhering to these principles of scientific integrity and methodological rigor, researchers can ensure the reliability and reproducibility of their findings in the pursuit of advancing cancer research and therapy.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vincristine Sulfate? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 30). Vincristine - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • FAQ. What is the mechanism of action of Vinblastine, a microtubule-associated inhibitor? Retrieved from [Link]

  • ditki medical and biological sciences. Microtubule Inhibitors - Clinical Pharmacology Flashcards. Retrieved from [Link]

  • ResearchGate. Vincristine binds the β-subunit of a tubulin dimer on the boundary with... Retrieved from [Link]

  • PubMed. (2022, June 5). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, July 10). Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, July 10). The synergic effect of vincristine and vorinostat in leukemia in vitro and in vivo. PMC. Retrieved from [Link]

  • Adooq Bioscience. Vincristine sulfate | Tubulin inhibitor. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 1246817-10-6| Chemical Name : Vincristine-d3 Sulfate. Retrieved from [Link]

  • Pioneer Biotech. COA of Vincristine. Retrieved from [Link]

  • ResearchGate. Cell viability following treatment with Vincristine Sulfate and its... Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Vincristine Sulfate using Vincristine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and bioanalytical scientists requiring a robust, validated method for the quantification of Vincristine Sulfate using its deuterated internal standard, Vincristine-d3 Sulfate.

Abstract

Precise quantification of Vincristine, a potent vinca alkaloid chemotherapeutic, is critical due to its narrow therapeutic index and significant inter-patient pharmacokinetic variability.[1] This protocol details a validated LC-MS/MS workflow utilizing Vincristine-d3 sulfate as a stable isotope-labeled internal standard (SIL-IS). By targeting the specific


 precursor ions and their corresponding acetate-loss product ions, this method achieves high specificity and compensates for matrix effects inherent in plasma analysis.

Introduction & Scientific Rationale

Clinical Relevance

Vincristine is widely used in pediatric and adult oncology (e.g., acute lymphoblastic leukemia). However, its dosing is limited by severe neurotoxicity. Therapeutic Drug Monitoring (TDM) is essential to balance efficacy against toxicity.[2][1]

The Role of Vincristine-d3 Sulfate

While structural analogs like Vinblastine have been used as internal standards, they often exhibit different retention times and ionization efficiencies compared to Vincristine. Vincristine-d3 , differing only by three deuterium atoms, co-elutes with the analyte, providing near-perfect compensation for:

  • Matrix Effects: Ion suppression/enhancement at the specific elution time.

  • Extraction Efficiency: Variability during protein precipitation or extraction.[2]

Mechanistic Insight: MRM Transition Selection

Vincristine (


) has a monoisotopic mass of ~824.4 Da.[2][3] In ESI positive mode, it predominantly forms the singly charged protonated cation 

at m/z 825.4.
  • Primary Transition (Quantifier): The most abundant fragmentation pathway involves the loss of the acetoxy group (

    
    , 60 Da) from the vindoline moiety, resulting in a stable product ion at m/z 765.4.
    
  • Internal Standard Transition: Vincristine-d3 (

    
    ) undergoes the identical fragmentation mechanism, losing the labeled/unlabeled acetoxy group to yield m/z 768.4.[2]
    

Experimental Protocol

Materials & Reagents[1][3][4]
  • Analyte: Vincristine Sulfate (purity >98%).[2]

  • Internal Standard: Vincristine-d3 Sulfate (isotopic purity >99%).[2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[2]

  • Matrix: Drug-free human or mouse plasma (K2EDTA).[2]

Stock Solution Preparation

Critical Warning: Vinca alkaloids are light-sensitive and prone to adsorption on glass surfaces.[2]

  • Dissolution: Dissolve Vincristine Sulfate and Vincristine-d3 Sulfate in 50% Methanol/Water to prepare 1 mg/mL stock solutions.

  • Storage: Store in amber polypropylene (PP) vials at -20°C or -80°C. Avoid clear glass to prevent photodegradation and adsorption losses.

Sample Preparation: Protein Precipitation (PPT)

This method uses a rapid "crash" protocol suitable for high-throughput analysis.[2]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber Eppendorf tube.

  • IS Addition: Add 10 µL of Vincristine-d3 working solution (e.g., 100 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an amber autosampler vial with a glass insert.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with water prior to injection.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Accucore aQ (50 x 2.1 mm, 2.6 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][4]

  • Flow Rate: 0.4 mL/min.[2][3][5]

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.00 10 Initial equilibration
0.50 10 Hold
2.50 95 Linear ramp to elute analyte
3.50 95 Wash
3.60 10 Return to initial

| 5.00 | 10 | Re-equilibration |[2]

Mass Spectrometry (Triple Quadrupole)

  • Ionization: ESI Positive (

    
    ).[2][1][5][6][7]
    
  • Spray Voltage: 3500–4500 V.[2]

  • Source Temp: 350–450°C.[2]

  • Collision Gas: Argon (1.5 mTorr).[2]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)Role
Vincristine 825.4 765.4 10035Quantifier
Vincristine825.4355.210045Qualifier
Vincristine-d3 828.4 768.4 10035IS Quantifier

Visual Workflows

Analytical Workflow Diagram

The following diagram outlines the logical flow from sample collection to data acquisition, highlighting critical control points (light protection, IS addition).

Vincristine_Workflow Start Plasma Sample (50 µL) IS_Add Add Internal Standard (Vincristine-d3 Sulfate) Start->IS_Add Amber Vials Only PPT Protein Precipitation (150 µL ACN + 0.1% FA) IS_Add->PPT Vortex 1 min Centrifuge Centrifuge (13,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject 2-5 µL

Caption: Step-by-step bioanalytical workflow for Vincristine quantification ensuring IS equilibration and efficient extraction.

Fragmentation Pathway (MRM Logic)

Understanding the fragmentation ensures the correct transition is selected. The loss of the acetoxy group is the dominant channel.

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 825.4 Transition Collision Induced Dissociation (CID) Parent->Transition Product Product Ion (Loss of Acetate -60 Da) m/z 765.4 Transition->Product Primary Quantifier Neutral Neutral Loss CH3COOH (60 Da) Transition->Neutral

Caption: Mechanistic fragmentation pathway of Vincristine in ESI+ mode showing the loss of the acetoxy group.

Method Validation & Performance Criteria

To ensure Scientific Integrity , the method must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     over the range of 0.5 ng/mL to 100 ng/mL.[5][8]
    
  • Accuracy & Precision: Intra- and inter-day CV% should be <15% ( <20% at LLOQ).

  • Matrix Effect: The IS-normalized matrix factor should be close to 1.0. If the absolute matrix effect (suppression) is high, the co-eluting Vincristine-d3 will suppress to the same degree, maintaining quantitative accuracy.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Peak area in blank should be <20% of the LLOQ.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Adsorption to glassUse Polypropylene (PP) vials and inserts.[2]
Peak Tailing Column secondary interactionsIncrease buffer concentration (Ammonium Formate) or use a column with better end-capping (e.g., Accucore aQ).[2]
Signal Instability Source contaminationVinca alkaloids are "sticky."[2] Clean the ESI cone/shield regularly.

References

  • Vincristine Pharmacokinetics: Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. National Institutes of Health (NIH).[2]

  • Pediatric TDM: A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients.[2] Royal Society of Chemistry (RSC).[2]

  • Internal Standard Data: Vincristine-d3 Sulfate (CAS 1246817-09-3) Technical Information.[2][1] Cayman Chemical.[2]

  • Validation Guidelines: Bioanalytical Method Validation Guidance for Industry. FDA.[2][6]

Sources

Vincristine-d3 sulfate precursor ion 828.5 product ion 768.3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: High-Sensitivity Quantitation of Vincristine in Biological Matrices using Vincristine-d3 Sulfate

Part 1: Executive Summary & Scientific Rationale

Abstract This application note details a validated LC-MS/MS methodology for the quantification of Vincristine, a potent vinca alkaloid chemotherapeutic, using its stable isotope-labeled internal standard, Vincristine-d3 sulfate .[1] The protocol focuses on the specific Multiple Reaction Monitoring (MRM) transition of the internal standard: Precursor Ion (


 828.5) 

Product Ion (

768.3)
. This transition corresponds to the protonated molecule losing an acetic acid moiety, a characteristic fragmentation pathway that ensures high specificity and eliminates isotopic interference from endogenous matrix components.

Clinical & Bioanalytical Context Vincristine is widely used in the treatment of acute lymphoblastic leukemia (ALL) and lymphomas. However, it exhibits a narrow therapeutic index and significant inter-patient pharmacokinetic (PK) variability.[2] Therapeutic Drug Monitoring (TDM) is essential to balance efficacy against neurotoxicity.

  • The Challenge: Vincristine circulates at low concentrations (sub-ng/mL) and is light-sensitive.

  • The Solution: Use of Vincristine-d3 sulfate corrects for matrix effects, recovery losses during extraction, and ionization variability. The d3-label provides a mass shift of +3 Da, sufficient to separate it from the analyte while maintaining identical chromatographic behavior.

Part 2: Chemical Mechanism & MS/MS Transition

Understanding the Transition: 828.5


 768.3 
The mass spectrometry detection relies on Electrospray Ionization (ESI) in positive mode.
  • Precursor Selection (

    
     828.5):  Vincristine-d3 sulfate is the salt form. In solution, it dissociates. The ESI source generates the protonated free base 
    
    
    
    .
    • Vincristine (Monoisotopic Mass): ~824.4 Da

    • Vincristine-d3 (Monoisotopic Mass): ~827.4 Da

    • 
       Ion:  ~828.4 - 828.5 Da.
      
  • Product Ion Generation (

    
     768.3):  Upon Collision-Induced Dissociation (CID), the vinca alkaloid structure typically undergoes a neutral loss of Acetic Acid (
    
    
    
    , 60 Da)
    from the acetyl group at the C-4 position of the vindoline moiety.
    • 
       (Observed as 768.3).
      

Visualizing the Workflow & Mechanism

Vincristine_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) IS_Add Add Vincristine-d3 (IS) Sample->IS_Add Precip Protein Precipitation (ACN/MeOH) IS_Add->Precip Supernatant Supernatant Recovery Precip->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC ESI ESI Source (+) Ionization LC->ESI Q1 Q1 Filter Select m/z 828.5 ESI->Q1 [M+H]+ CID Collision Cell Loss of Acetic Acid Q1->CID Fragmentation Q3 Q3 Filter Select m/z 768.3 CID->Q3 -60 Da (CH3COOH)

Figure 1: Analytical workflow from sample preparation to MS/MS detection, highlighting the specific fragmentation pathway of the Internal Standard.

Part 3: Detailed Experimental Protocol

Materials & Reagents
  • Analyte: Vincristine Sulfate (USP Reference Standard).

  • Internal Standard: Vincristine-d3 Sulfate (Isotopic Purity

    
     99%).
    
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

Stock Solution Preparation

Critical Step: Vincristine is extremely light-sensitive. All procedures must be performed under yellow light or in amber glassware.

  • Vincristine-d3 Stock (1 mg/mL):

    • Weigh 1.0 mg of Vincristine-d3 sulfate.

    • Dissolve in 1.0 mL of Methanol.

    • Note: Correct for the sulfate salt and purity if absolute molar quantification is required, though for IS usage, consistent response is the priority.

  • Working IS Solution (50 ng/mL):

    • Dilute the stock 1:20,000 in 50% Methanol/Water. Prepare fresh daily.

Sample Preparation (Protein Precipitation)

This method uses protein precipitation (PPT) for speed and high recovery, minimizing adsorptive losses associated with SPE cartridges.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL amber Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS Solution (Vincristine-d3). Vortex gently for 5 sec.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a silanized glass vial insert.

    • Why Silanized? Vinca alkaloids can adsorb to untreated glass surfaces, causing non-linear calibration at low concentrations.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Thermo Accucore aQ.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][3][4]

  • Injection Vol: 5 - 10 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
0.50 10 Load sample
2.00 90 Elution of Vincristine
2.50 90 Wash
2.60 10 Re-equilibration

| 4.00 | 10 | End of Run |

Mass Spectrometry (Triple Quadrupole)

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Capillary Temp: 350°C.

  • Gas: Nitrogen (Curtain: 30 psi, Collision: Medium).

MRM Parameters: | Analyte | Precursor (


) | Product (

) | Dwell (ms) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Vincristine | 825.4 | 765.3 | 100 | 35 | | Vincristine-d3 | 828.5 | 768.3 | 100 | 35 |

Part 4: Method Validation & Troubleshooting

Validation Metrics (FDA Bioanalytical Guidelines)

  • Linearity: 0.5 – 100 ng/mL (

    
    ).[6]
    
  • Accuracy/Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

  • Recovery: > 85% for both analyte and IS.[1][3]

  • Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. The d3-IS should compensate for any suppression.

Troubleshooting Guide

  • Low Sensitivity: Check for adsorption. Ensure silanized vials are used. Check the pH of the mobile phase (acidic pH is required for protonation).

  • Peak Tailing: Vinca alkaloids are basic. Ensure sufficient ionic strength or use a column with end-capping designed for bases (e.g., C18 with polar embedding).

  • Carryover: Vincristine is "sticky". Use a needle wash of 50:50 MeOH:ACN + 0.5% Formic Acid.

References

  • Analytical Methods (RSC). "A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients."[6] Analytical Methods, 2014. Link

  • Journal of Chromatography B. "Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies." J Chromatogr B, 2021.[3] Link

  • BenchChem. "Application Note and Protocol for the Quantification of Vincristine using Vincristine-d3 Sulfate by LC-MS/MS." BenchChem Application Notes, 2025. Link

  • MedChemExpress. "Vincristine-d3 sulfate Product Information & Stability." MCE Product Data, 2024. Link

  • National Institutes of Health (NIH). "Vincristine - StatPearls - NCBI Bookshelf." StatPearls, 2023. Link

Sources

Application Note: Protocol for Dissolving Vincristine-d3 Sulfate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the standardized protocol for the preparation, solubilization, and storage of Vincristine-d3 sulfate (Deuterated Internal Standard) in Dimethyl Sulfoxide (DMSO). Vincristine is a vinca alkaloid utilized extensively in chemotherapy; its deuterated analog (d3) is a critical Internal Standard (IS) for LC-MS/MS bioanalysis.[1]

This guide addresses the specific physicochemical challenges of Vincristine-d3, including its hygroscopicity , photosensitivity , and thermal instability .[1] It prioritizes data integrity for quantitative mass spectrometry workflows.

Safety & Hazard Identification (CRITICAL)

⚠️ DANGER: HIGH POTENCY CYTOTOXIC AGENT

  • Neurotoxicity: Vincristine is a potent neurotoxin. [1] * Fatal Route: FATAL IF GIVEN INTRATHECALLY. For laboratory use only; never for human administration. [1] * Vesicant: Causes severe tissue necrosis upon contact. [1] * Containment: All handling must occur within a certified Class II Biological Safety Cabinet (BSC) .[1][2] Double-gloving (Nitrile) and eye protection are mandatory.[1][2]

Physicochemical Properties & Rationale

Understanding the molecule is the first step to successful solubilization.

PropertyDataExperimental Implication
Compound Vincristine-d3 SulfateInternal Standard for LC-MS/MS.[1]
Molecular Weight ~926.06 g/mol (varies by batch)d3 isotope shift (+3 Da) allows mass spectral differentiation from native Vincristine.[1]
Solubility (DMSO) > 5 mg/mL (Freely Soluble)DMSO is the preferred stock solvent due to high solubility and miscibility with LC mobile phases.[1]
Hygroscopicity HighReadily absorbs atmospheric moisture, leading to hydrolysis.
Stability Light & Heat SensitiveDegrades into N-formyl leurosine upon oxidation/light exposure.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways that necessitate the strict environmental controls in this protocol.

VincristineStability VCR Vincristine-d3 (Intact) Light UV/Light Exposure VCR->Light Heat Heat (>25°C) VCR->Heat Water Moisture/High pH (Hydrolysis) VCR->Water Oxprod Oxidation Products (e.g., N-formyl leurosine) Light->Oxprod Photo-oxidation Heat->Oxprod Thermal Degradation Hydprod Deacetylvinblastine (Hydrolysis Product) Water->Hydprod Ester Cleavage

Figure 1: Critical degradation pathways for Vincristine.[1] Avoiding light, heat, and moisture is not a suggestion; it is a chemical necessity to prevent the formation of metabolites that interfere with quantitation.[1]

Protocol: Preparation of Stock Solution in DMSO

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Analyte: Vincristine-d3 Sulfate (1 mg vial typical).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, LC-MS Grade).[1] Rationale: Water content in standard DMSO can initiate slow hydrolysis during storage.[1]

  • Equipment: Calibrated micropipettes, Vortex mixer, Amber glass vials (silanized preferred).

Step-by-Step Methodology
Step 1: Thermal Equilibration (The "Dry" Step)[1]
  • Action: Remove the vial from the freezer (-20°C) and place it in a desiccator or on the benchtop for 30–60 minutes before opening.

  • Causality: Opening a cold vial in humid air causes immediate condensation on the hygroscopic powder. This introduced water will degrade the sulfate ester bond over time [1].

Step 2: Solvent Addition (Gravimetric vs. Volumetric)
  • Action: For highest accuracy, weigh the DMSO added rather than relying solely on volume, or wash the entire content of the vendor vial if the mass is certified.

  • Target Concentration: 1.0 mg/mL (Stock).

  • Procedure: Add 1000 µL of Anhydrous DMSO directly to the 1 mg vial.

  • Note: DMSO has a density of 1.1 g/mL. If weighing, 1 mL ≈ 1.10 g.

Step 3: Dissolution[1][3]
  • Action: Vortex gently for 30–60 seconds.

  • Warning: DO NOT SONICATE WITH HEAT. If sonication is necessary to break up a pellet, use a bath sonicator for <1 minute with ice water. Heat promotes the formation of degradation products [2].

Step 4: Verification (Self-Validating System)
  • Action: Dilute a small aliquot (e.g., 10 µL stock into 990 µL Methanol) and perform a UV scan or a single MS injection.[1]

  • Success Criteria: Clear peak at expected parent mass (M+H). Absence of significant peaks at M+16 (oxidation) or M-42 (deacetylation).[1]

Step 5: Aliquoting and Storage[1][4]
  • Action: Divide the stock into small aliquots (e.g., 50–100 µL) in Amber glass vials with Teflon-lined caps.

  • Causality: DMSO freezes at ~19°C. Repeated freeze-thaw cycles cause "cryoconcentration" where the drug precipitates out of the crystal lattice, leading to inhomogeneity. Single-use aliquots eliminate this variable [3].

Workflow Visualization

ProtocolWorkflow Start Frozen Vial (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30-60 min) Start->Equilibrate Prevent Condensation AddSolvent Add Anhydrous DMSO (Target: 1 mg/mL) Equilibrate->AddSolvent Dissolve Vortex Gently (No Heat) AddSolvent->Dissolve QC QC Check (UV or MS Scan) Dissolve->QC Verify Purity Aliquot Aliquot into Amber Vials QC->Aliquot Pass Freeze Store at -20°C or -80°C Aliquot->Freeze Long-term Stability

Figure 2: Operational workflow for the preparation of Vincristine-d3 stock solutions.

Storage & Stability Matrix

ConditionSolventStability EstimateHandling Requirement
-80°C DMSO> 2 YearsThaw completely and vortex before use.[1] DMSO will be solid.
-20°C DMSO6–12 MonthsThaw completely and vortex.
4°C Aqueous/Buffer< 24 HoursUnstable. Hydrolysis accelerates. Use immediately.
Room Temp DMSO< 48 HoursProtect from light.[5][4][6] Keep sealed (DMSO is hygroscopic).[1]

Important Note on DMSO Freezing: Because DMSO freezes just below room temperature, stock solutions stored in the fridge or freezer will solidify.

  • Risk: When thawing, the pure solvent melts first, leaving a super-concentrated "slug" of drug at the bottom.[1]

  • Mitigation: You must vortex the thawed vial for at least 15 seconds to ensure the solution is homogeneous before pipetting [4].

Troubleshooting Common Issues

  • Precipitation upon dilution into water:

    • Cause: Vincristine is hydrophobic. Rapid addition of high-concentration DMSO stock to aqueous media can cause "crashing out."

    • Solution: Dilute the DMSO stock into Methanol or Acetonitrile first, then dilute that intermediate into the aqueous buffer. Keep organic content >5% if possible.

  • Signal loss in MS (M+H shift):

    • Cause: Deuterium exchange. While -d3 on the methyl group is generally stable, exposure to highly acidic or basic protic solvents for extended periods can induce exchange.

    • Solution: Keep working solutions neutral (pH 4–6) and prepare fresh daily.[1]

References

  • Sethi, V. K., et al. (1985).[1] Stability of Vincristine in Solutions. Cancer Research.[5][4][7] (General mechanism reference regarding vinca alkaloid instability).

Sources

Protein precipitation method using Vincristine-d3 sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Vincristine in Biological Matrices via Protein Precipitation using Vincristine-d3 Sulfate

Abstract

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Vincristine in human plasma.[1][2] The method utilizes Vincristine-d3 sulfate as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery losses inherent in protein precipitation (PPT). Unlike traditional solid-phase extraction (SPE) methods, this PPT workflow offers a streamlined, cost-effective approach suitable for clinical pharmacokinetic (PK) monitoring, achieving a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL while maintaining strict linearity and precision.

Introduction & Scientific Rationale

Vincristine is a potent vinca alkaloid used in chemotherapy regimens for leukemia and lymphoma.[3] Its narrow therapeutic index and susceptibility to rapid metabolism (CYP3A4/5) necessitate precise quantification.

The Challenge:

  • Instability: Vincristine is heat- and light-sensitive.

  • Adsorption: The molecule exhibits non-specific binding to glass surfaces.

  • Matrix Effects: Plasma phospholipids often cause ion suppression in ESI+ mode, compromising sensitivity.

The Solution: Vincristine-d3 Sulfate We utilize the sulfate salt form of the deuterated internal standard (Vincristine-d3 sulfate).

  • Solubility: The sulfate salt offers superior aqueous solubility compared to the free base, ensuring homogenous spiking into plasma.

  • Co-elution: As a structural isotopologue, Vincristine-d3 co-elutes with the analyte, experiencing the exact same ionization environment.[4] This allows it to "track" and mathematically correct for ion suppression events that would otherwise skew results.

Materials & Equipment

Reagents:

  • Analyte: Vincristine Sulfate (USP Reference Standard).

  • Internal Standard: Vincristine-d3 Sulfate (Isotopic purity ≥ 99%).

  • Precipitating Agent: LC-MS Grade Acetonitrile (ACN) with 0.1% Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA or Heparin).

Equipment:

  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Consumables: Polypropylene tubes and vials (Critical: Avoid glass to prevent adsorption).

Experimental Protocol

Preparation of Standards
  • Stock Solution: Dissolve Vincristine-d3 sulfate in Methanol:Water (50:50 v/v) to 1 mg/mL. Store at -20°C in amber polypropylene tubes.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50% Methanol. Keep on ice during use.

Protein Precipitation (PPT) Workflow

Note: All steps should be performed under low-light conditions to prevent photodegradation.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.

  • Spike IS: Add 10 µL of Vincristine-d3 sulfate Working Solution (100 ng/mL).

    • Mechanism:[3][5][6] Early addition ensures the IS binds to plasma proteins similarly to the analyte before precipitation.

  • Vortex: Mix gently for 10 seconds.

  • Precipitate: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid (Ratio 4:1 Solvent:Plasma).

    • Why Acid? Acidification stabilizes Vincristine and aids in breaking protein-drug binding.

  • Agitate: Vortex vigorously for 3 minutes.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C .

  • Transfer: Carefully pipette 150 µL of the clear supernatant into a polypropylene autosampler vial.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with 0.1% Formic Acid in Water before injection.

Visualized Workflow (DOT Diagram)

ProteinPrecipitation Start Plasma Sample (50 µL) Spike Spike IS: Vincristine-d3 Sulfate (Correction for Matrix Effects) Start->Spike Internal Standardization Precip Add Precipitant: Cold ACN + 0.1% Formic Acid (Ratio 4:1) Spike->Precip Protein Crash Mix Vortex (3 min) Denature Proteins Precip->Mix Spin Centrifuge 14,000 x g @ 4°C Mix->Spin Phase Separation Super Collect Supernatant (Polypropylene Vial) Spin->Super Remove Pellet Inject LC-MS/MS Injection Super->Inject

Caption: Step-by-step Protein Precipitation workflow utilizing Vincristine-d3 sulfate for matrix correction.

LC-MS/MS Conditions & Parameters

Chromatography (LC):

  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[7][8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[9][10]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010%Initial Equilibration
0.5010%Load
2.5090%Elution (Ramp)
3.0090%Wash
3.1010%Re-equilibration
5.0010%End of Run

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[8][11]

  • Scan Type: Multiple Reaction Monitoring (MRM).[9]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Vincristine 825.4765.245Quantifier
Vincristine 825.4362.260Qualifier
Vincristine-d3 828.4 768.2 45 Internal Standard

Method Validation & Performance

This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: 0.5 – 500 ng/mL (r² > 0.995).

  • Recovery: The use of Acetonitrile typically yields >85% recovery for Vincristine. The d3-IS corrects for any variability in this recovery between samples.

  • Matrix Effect: The co-eluting d3-IS experiences the same phospholipid suppression as the analyte. By using the Area Ratio (Analyte Area / IS Area), the suppression is mathematically normalized, ensuring accuracy.

Troubleshooting & Optimization

  • Low Sensitivity: If the signal is low, check for "carryover" in the LC system. Vincristine is "sticky." Use a needle wash of ACN:MeOH:Isopropanol:Water (1:1:1:1) with 0.1% Formic Acid.[9]

  • Peak Tailing: Ensure the final sample solvent matches the initial mobile phase conditions. If the supernatant (100% ACN) causes peak distortion, dilute it with water before injection.

  • Degradation: If IS signal decreases over a batch run, ensure the autosampler is kept at 4°C. Vincristine hydrolyzes in alkaline conditions; strictly maintain acidic pH (Formic acid).

References

  • BenchChem. (2025).[1][3][4][9] High-Throughput Analysis of Vincristine and its Metabolites in Human Plasma using a d3-Labeled Internal Standard. BenchChem Application Notes.

  • Hu, Y., et al. (2014). A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients. Analytical Methods (RSC).

  • Moore, A., et al. (2010). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. Journal of Chromatography B.

  • MedChemExpress. (2024). Vincristine-d3 sulfate Product Information and Stability Data. MedChemExpress.

  • Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid. Agilent Application Notes.

Sources

Application Note: High-Sensitivity Quantitation of Vincristine in Human Plasma using Vincristine-d3 Sulfate Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for bioanalytical scientists and pharmacokineticists. It prioritizes data integrity, mechanistic understanding, and "field-ready" applicability.

Executive Summary & Scientific Rationale

Vincristine is a vinca alkaloid chemotherapeutic with a narrow therapeutic index and complex pharmacokinetics (PK).[1] Accurate quantitation is challenging due to its high potency (requiring low LLOQ), light sensitivity, and susceptibility to pH-dependent hydrolysis.

Why Vincristine-d3 Sulfate? While structural analogs like Vinblastine are historically used, they fail to perfectly track Vincristine's ionization efficiency in the presence of co-eluting matrix components (phospholipids).

  • Mechanistic Superiority: Vincristine-d3 (VCR-d3) provides a mass shift (+3 Da) while retaining physicochemical properties nearly identical to the analyte. This ensures that any ion suppression or extraction loss affecting the analyte affects the IS equally, maintaining a constant Analyte/IS ratio.[2]

  • Sulfate Salt Form: The sulfate salt is utilized for the Internal Standard stock to maximize aqueous solubility and stability during the initial stock preparation, preventing micro-precipitation that causes non-linear calibration curves.

Diagram 1: Mechanistic Logic of Isotope Dilution

The following diagram illustrates how VCR-d3 auto-corrects for matrix effects that would otherwise invalidate the data.

IS_Logic Matrix Plasma Matrix (Phospholipids/Salts) ESI ESI Source (Ionization Competition) Matrix->ESI Causes Ion Suppression Analyte Vincristine (VCR) [Analyte] Analyte->ESI IS Vincristine-d3 (VCR-d3) [Internal Standard] IS->ESI Signal_VCR Suppressed VCR Signal ESI->Signal_VCR Loss of Efficiency Signal_IS Suppressed IS Signal ESI->Signal_IS Identical Loss Result Calculated Ratio (VCR / IS) REMAINS CONSTANT Signal_VCR->Result Ratio Calculation Signal_IS->Result Ratio Calculation

Caption: VCR-d3 experiences identical ionization suppression to Vincristine, ensuring the response ratio remains accurate despite matrix interference.

Materials & Reagents

ComponentSpecificationCritical Note
Analyte Vincristine SulfateUSP Reference Standard grade.
Internal Standard Vincristine-d3 SulfateIsotopic purity

99% d3.
Solvents Methanol (MeOH), Acetonitrile (ACN)LC-MS Grade.
Modifiers Formic Acid (FA)Optima/LC-MS Grade (Fresh ampoules preferred).
Water 18.2 MΩ·cmMilli-Q or equivalent.
Plasma K2EDTA Human PlasmaFree of hemolysis/lipemia.

Protocol: Stock Solution Management (Critical Step)

Vincristine is extremely light-sensitive and unstable at alkaline pH. This protocol includes self-validating checks to prevent stock degradation.

Preparation
  • Environment: Perform all weighing and dilution under amber light or wrap glassware in aluminum foil.

  • Stock Solvent: Prepare Acidified Methanol (MeOH with 0.1% Formic Acid).

    • Reasoning: Vincristine is most stable at pH 3.5–5.[3]5. Pure MeOH can be slightly alkaline due to glass leaching; acid ensures stability.

  • VCR-d3 Stock (1 mg/mL):

    • Weigh VCR-d3 Sulfate equivalent to 1.0 mg free base.

    • Dissolve in Acidified Methanol.

    • Storage: -20°C or -80°C in amber glass vials. Stable for 40 days [1].

Stoichiometry Check

The sulfate salt adds mass. Ensure you calculate the free base concentration for the IS to match the analyte reporting units.



Note: Check the specific Certificate of Analysis (CoA) for the hydration state and salt stoichiometry of your VCR-d3 lot.

Protocol: Sample Preparation (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput clinical trials, provided the IS (VCR-d3) is used to compensate for the "dirtier" matrix.

Workflow Diagram:

Sample_Prep Step1 1. Aliquot 100 µL Plasma (K2EDTA) Step2 2. Add 20 µL IS Working Sol. (VCR-d3 in 50% MeOH) Step1->Step2 Step3 3. Add 300 µL Cold ACN (0.1% Formic Acid) Step2->Step3 Step4 4. Vortex (2 min) & Centrifuge (14,000 rpm, 10 min, 4°C) Step3->Step4 Step5 5. Transfer Supernatant to Autosampler Vial Step4->Step5

Caption: Optimized Protein Precipitation (PPT) workflow for Vincristine extraction.

Step-by-Step:

  • Thaw plasma samples on ice (protect from light).

  • Aliquot 100 µL of plasma into a 1.5 mL amber Eppendorf tube.

  • Spike IS: Add 20 µL of VCR-d3 Working Solution (e.g., 50 ng/mL in 50:50 MeOH:Water).

    • Self-Validation: The IS concentration should target the geometric mean of the calibration curve (e.g., ~10-20 ng/mL final).

  • Precipitate: Add 300 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acid? Improves recovery by breaking protein binding and keeping VCR ionized.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of supernatant to an autosampler vial.

    • Optional: Dilute 1:1 with water if peak shape is poor due to high organic solvent strength.

LC-MS/MS Method Parameters

Chromatography (LC):

  • Column: Thermo Accucore aQ or Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).

    • Rationale: C18 provides retention for hydrophobic vinca alkaloids; "aQ" or polar-embedded phases prevent pore collapse in high-aqueous initial conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50 v/v).

  • Flow Rate: 0.4 mL/min.[4][5][6]

  • Injection Volume: 2–10 µL.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Equilibration
0.5010Load/Desalt
2.5090Elution of VCR/IS
3.0090Wash
3.1010Re-equilibration
4.5010End of Run

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.[5][6][7]

  • Scan Type: Multiple Reaction Monitoring (MRM).[6][7]

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Dwell (ms)
Vincristine 825.4765.44035100
VCR-d3 (IS) 828.4768.44035100

Note: The transition represents the loss of the methoxycarbonyl group [-60 Da]. Check specific instrument tuning for optimal Collision Energy.

Validation & Troubleshooting (Self-Validating Systems)

Isotopic Contribution (Cross-Signal Interference)

Since VCR-d3 is only +3 Da heavier, the natural isotope abundance of Vincristine (M+3) can contribute to the IS channel, and trace d0 in the d3 stock can contribute to the analyte channel.

  • Validation Step: Run a "Blank + Analyte ULOQ" sample. Monitor the IS channel.

    • Acceptance: Response in IS channel must be < 5% of the average IS response.

  • Validation Step: Run a "Blank + IS" sample. Monitor the Analyte channel.

    • Acceptance: Response in Analyte channel must be < 20% of the LLOQ response [2].

Linearity and Sensitivity
  • LLOQ: Target 0.5 ng/mL or lower.

  • Linearity: 0.5 – 100 ng/mL (Weighted 1/x²).

  • Carryover: Inject a blank after the ULOQ. Vincristine is "sticky." If carryover exists, add a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% FA .[8]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Recovery Ion suppression from phospholipids.Switch to LLE or improve chromatographic separation (divert flow to waste for first 1 min).
IS Peak Splitting Solvent mismatch (Injection solvent too strong).Dilute supernatant with water (1:1) before injection to match initial mobile phase.
Degradation pH instability or Light.Verify stock was prepared in acidified solvent and stored in amber glass.
Non-linear Curve Adsorption to plastic.Use Low-Bind tubes or glass inserts. Vinca alkaloids bind to polypropylene.

References

  • National Institutes of Health (NIH). (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Chromatography B.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[9][10]

  • BenchChem. (2025).[1][2][11] Vincristine-d3 Sulfate: The Gold Standard for Clinical Pharmacokinetic Studies.[2][11]

  • Frontiers in Pharmacology. (2018). Pharmacokinetic Behavior of Vincristine and Safety Following Intravenous Administration.

Sources

Troubleshooting & Optimization

Preventing Vincristine-d3 sulfate degradation from light exposure

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Photodegradation in Vincristine-d3 Sulfate Internal Standards Ticket ID: VCR-D3-PHOTO-001 Status: Active / Critical Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Introduction: The Hidden Variable in Your LC-MS/MS Data

Welcome to the Technical Support Center. You are likely here because you are using Vincristine-d3 sulfate as an internal standard (IS) for the quantification of Vincristine in biological matrices.

The Critical Warning: While deuterium labeling (


) stabilizes the mass shift for MS detection, it offers zero protection  against the inherent photochemical instability of the vinca alkaloid backbone. Vincristine-d3 is as photosensitive as native Vincristine. Exposure to ambient laboratory light (fluorescent or sunlight) for as little as 1–2 hours in solution  can result in significant degradation, leading to:
  • Non-linear calibration curves (IS area drops variably).

  • False positives (Degradants may share transitions or retention times).

  • Quantification errors (IS response factor shifts relative to the analyte).

This guide provides the protocols required to maintain the integrity of your isotopic standard.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. Vincristine contains a complex indole-indoline dimer structure that is highly susceptible to photo-oxidation and photo-isomerization.

The Photodegradation Pathway

When photons (UV or visible light < 450nm) strike the Vincristine-d3 molecule, they excite the indole chromophore. This leads to irreversible structural changes.[1] The primary degradation product is N-formyl leurosine and various geometric isomers.

Vincristine_Photodegradation VCR Vincristine-d3 (Active IS) Light Photon Absorption (UV/Vis < 450nm) VCR->Light Exposure Excited Excited State (Singlet/Triplet) Light->Excited Oxidation Photo-oxidation & Isomerization Excited->Oxidation NFL N-formyl leurosine-d3 Oxidation->NFL Major Pathway Isomers Lumi-Vincristine Isomers Oxidation->Isomers Minor Pathway

Figure 1: Simplified photochemical degradation pathway of Vincristine. The deuterium label (d3) remains attached but the molecular geometry and chemical properties are altered, rendering it useless as an internal standard.

Module 2: Storage & Handling Protocols

This section defines the "Gold Standard" for handling. Deviating from these steps introduces experimental error.

The "Amber Rule"

Rule: Never expose Vincristine-d3 to clear glass or plastic under white light.

  • Solid State: Store in amber vials. If amber vials are unavailable, wrap the container in aluminum foil.

  • Solution State: Solutions are 10x more sensitive than solids. All stock solutions, working standards, and autosampler vials must be amber glass.

Environmental Control
  • Lighting: Perform all weighing and dissolution steps under Yellow Light (Sodium vapor lamps or yellow UV-blocking filters). If your lab lacks this, work in a darkened room with minimal indirect light.

  • Temperature: Heat accelerates photodegradation. Keep stocks cold.

Storage Specifications Table
StateContainer TypeTemperatureShelf Life (Est.)Critical Notes
Lyophilized Powder Amber Glass Vial (sealed)-20°C2 YearsHygroscopic. Equilibrate to RT before opening to prevent condensation.
Stock Solution (1 mg/mL)Amber Glass-20°C or -80°C6 MonthsSolvent: Methanol or Acetonitrile. Avoid aqueous storage for stocks.
Working Solution (<1 µg/mL)Amber Glass4°C (Fridge)< 24 HoursPrepare daily. Do not freeze-thaw dilute aqueous solutions.
LC Autosampler Amber Glass (Silanized)4°C (Cooled)< 12 HoursEnsure autosampler tray is covered/dark.

Module 3: Troubleshooting & FAQs

Q1: My LC-MS peak area for Vincristine-d3 decreases over the course of a long sequence (50+ samples). Why?

  • Diagnosis: This is classic "on-instrument degradation."

  • Root Cause: While the autosampler is cooled, the vials might be exposed to light if the tray is open or has a clear window.

  • Fix:

    • Verify the autosampler door blocks light.

    • Use Amber Autosampler Vials .

    • If the run is >12 hours, split the batch. Prepare fresh IS for the second half.

Q2: Can I use plastic (polypropylene) tubes for preparing the IS?

  • Diagnosis: Potential adsorption issues.

  • Technical Insight: Vinca alkaloids are hydrophobic and basic. They can stick to untreated polypropylene, causing non-specific loss before photodegradation even occurs.

  • Fix: Use Glass (Class A, Amber) or Low-Binding Polypropylene tubes. If using plastic, wrap in foil immediately to block light.

Q3: The powder in my vial has turned from white to slightly yellow. Is it safe to use?

  • Diagnosis: Photochemical oxidation has occurred.[2]

  • Verdict: Discard immediately. Yellowing indicates the formation of chromophoric degradation products. Using this will skew your quantification ratios.

Q4: Does the pH of the reconstitution solvent matter for stability?

  • Diagnosis: Yes, pH affects both chemical stability and deuterium exchange.

  • Technical Insight:

    • Chemical Stability:[3][4][5][6] Vincristine is most stable at pH 3.5 – 5.5 . Alkaline conditions (> pH 7) cause rapid hydrolysis.

    • Deuterium Stability: Strong acids can catalyze Hydrogen-Deuterium Exchange (HDX), causing the "d3" signal to become "d2" or "d0".

  • Fix: Reconstitute in Methanol or weak acid buffers (e.g., 0.1% Formic Acid in Water/MeOH). Avoid strong acids (HCl) or bases for storage.

Module 4: Quality Control & Validation

Before running clinical or critical samples, validate your Internal Standard stock.

The "Dark vs. Light" Stress Test

If you suspect your handling procedure is compromising the data, run this simple validation:

  • Prepare: Make a 100 ng/mL solution of Vincristine-d3.

  • Split: Divide into two amber vials (Control) and two clear vials (Test).

  • Expose: Wrap "Control" in foil. Leave "Test" on the benchtop under lab lights for 4 hours.

  • Analyze: Run LC-MS/MS.

  • Criteria: If the "Test" peak area is <95% of the "Control" area, your lab lighting is too aggressive.

QC Decision Tree

QC_Workflow Start Inspect Vincristine-d3 Stock Solution ColorCheck Visual Check: Is it Yellow? Start->ColorCheck Discard DISCARD (Degraded) ColorCheck->Discard Yes PurityCheck Run LC-MS Scan (Full Scan Mode) ColorCheck->PurityCheck No (Colorless) Peaks Are there extra peaks (M+16, M+32)? PurityCheck->Peaks Peaks->Discard Yes (Oxidation) Pass PASS Proceed to Analysis Peaks->Pass No

Figure 2: Rapid Quality Control Decision Tree for assessing IS viability.

References

  • United States Pharmacopeia (USP).Vincristine Sulfate Monograph. USP-NF. (Defines pH stability range of 3.5–5.5 and requirement for light-resistant containers).

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 249332, Vincristine Sulfate. (Confirming photosensitivity and physical properties).

  • Sethi, V. et al. (1981).Structural studies on the degradation products of vincristine dihydrogen sulfate. Journal of Pharmaceutical Sciences. (Identifies N-formyl leurosine as a key degradant).

  • ResolveMass Laboratories (2025).Deuterated Internal Standards for LC-MS: Selection & Handling. (General guidelines on deuterium exchange and stability).

Sources

Reducing matrix effects in Vincristine-d3 sulfate LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vincristine-d3 Sulfate LC-MS Analysis

Ticket ID: VCR-D3-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Mitigation of Matrix Effects & Signal Instability

Executive Summary

You are likely experiencing signal suppression or enhancement due to the co-elution of endogenous phospholipids with Vincristine. While Vincristine-d3 is the gold-standard internal standard (IS), it cannot compensate for absolute signal loss (ion saturation) or differential matrix effects caused by slight retention time shifts (the deuterium isotope effect).

This guide prioritizes source removal of interferences over chromatographic separation.

Tier 1: Rapid Diagnostics (Is it Matrix Effect?)

Q1: My internal standard (Vincristine-d3) response varies significantly between patient samples. Is this normal? A: No. While analyte response varies, IS response should be consistent. If your IS response tracks with the analyte (both suppressed), you have a matrix effect.[1][2] If IS response is stable but analyte recovery is low, you have an extraction/adsorption issue.

Diagnostic Protocol: The Matrix Factor (MF) Calculation Do not rely on "Recovery" alone. You must distinguish Extraction Efficiency from Matrix Effect.

  • Set A (Neat): Spike Vincristine-d3 into mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike Vincristine-d3 into the eluate.

  • Set C (Pre-Extraction Spike): Spike Vincristine-d3 into plasma, then extract.

MetricCalculationInterpretation
Matrix Factor (MF) Area Set B / Area Set A< 0.85 : Ion Suppression (Phospholipids)> 1.15 : Ion Enhancement1.0 : Clean
Recovery (RE) Area Set C / Area Set B< 50% : Poor Extraction or Adsorption Loss
IS-Normalized MF MF (Analyte) / MF (IS)Should be close to 1.0 .[3] If not, IS is not tracking the analyte.

Tier 2: Sample Preparation (The Root Cause)

Q2: I am using Protein Precipitation (PPT) with Acetonitrile. Is that sufficient? A: Generally, no . PPT removes proteins but leaves >90% of phospholipids (phosphatidylcholines) in the supernatant. These elute later and cause "drifting" suppression in subsequent injections.[4]

Recommended Workflow: Phospholipid Removal or SPE Vincristine is a basic alkaloid (pKa ~5.0, 7.4). You have two superior options:

Option A: Phospholipid Removal Plates (HybridSPE)

Best for high throughput, moderate sensitivity.

  • Load 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile onto the plate.

  • Apply vacuum.[5]

  • Mechanism: The Zirconia-coated silica acts as a Lewis Acid, binding the phosphate group of phospholipids while allowing Vincristine to pass.

Option B: Mixed-Mode Cation Exchange (MCX) SPE

Best for maximum cleanliness and sensitivity. Vincristine is positively charged at acidic pH. Use this to wash away neutrals (phospholipids).

Protocol:

  • Condition: Methanol -> Water.[6]

  • Load: Plasma diluted 1:1 with 2% Formic Acid (pH ~3).

  • Wash 1: 2% Formic Acid (removes proteins/salts).

  • Wash 2: 100% Methanol (CRITICAL step: removes neutral phospholipids). Note: Vincristine stays bound by charge.

  • Elute: 5% Ammonium Hydroxide in Acetonitrile (releases Vincristine).

Tier 3: Chromatographic Refinement

Q3: Can I just separate the phospholipids chromatographically? A: You can, but it extends run time. Phospholipids (PLs) are highly hydrophobic. On a C18 column, they often elute during the high-organic wash or, worse, wrap around to the next injection.

Visualization of the Problem (Post-Column Infusion) Use this setup to "see" the invisible matrix cloud.

PostColumnInfusion cluster_legend Interpretation LC LC Pump (Gradient Run) Injector Injector (Blank Matrix Extract) LC->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee Syringe Syringe Pump (Infusing Vincristine-d3) Syringe->Tee MS Mass Spectrometer (Monitor MRM) Tee->MS Result Dip in Baseline = Suppression Zone

Figure 1: Post-Column Infusion setup. A constant flow of Vincristine-d3 allows you to observe baseline dips where matrix components elute.

Optimization Strategy:

  • Column Choice: Use a Phenyl-Hexyl or Biphenyl phase. These offer "orthogonal" selectivity to C18, often shifting Vincristine away from the phospholipid region.

  • Gradient: Ensure a "sawtooth" wash. After the analyte elutes, ramp to 95% Organic for 2 minutes to clear PLs.

Tier 4: Stability & Adsorption (Specific to Vinca Alkaloids)

Q4: My recovery is low even in neat standards. Is the drug degrading? A: It is likely Non-Specific Binding (NSB) or Light Degradation .

  • The Glass Problem: Vincristine is a large, basic molecule that adheres avidly to silanol groups on glass vials.

    • Fix: Use Polypropylene (PP) vials or deactivated (silanized) glass.

    • Fix: Ensure your injection solvent contains at least 20% organic or 0.1% acid to prevent sticking.

  • Stability: Vincristine is light and heat sensitive.[7]

    • Protocol: Perform all extractions under low light (amber vials) and keep the autosampler at 4°C.

    • pH:[5][6][8][9][10] Unstable in alkaline conditions for long periods. If using MCX elution (high pH), neutralize the eluate immediately with acid before evaporation.

Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low/Variable Signal CheckMF Step 1: Calculate Matrix Factor (MF) Start->CheckMF MF_Low MF < 0.85 (Suppression) CheckMF->MF_Low MF_Ok MF ~ 1.0 (Clean) CheckMF->MF_Ok PL_Issue Phospholipid Interference MF_Low->PL_Issue Rec_Issue Step 2: Check Recovery (RE) MF_Ok->Rec_Issue Action_PL Action: Switch to MCX SPE or HybridSPE Plates PL_Issue->Action_PL Rec_Low Recovery < 50% Rec_Issue->Rec_Low Rec_Ok Recovery > 80% Rec_Issue->Rec_Ok Adsorption Adsorption/Stability Issue 1. Use PP Vials 2. Check Light/pH 3. Check Needle Wash Rec_Low->Adsorption IS_Issue Instrument/Ion Source Issue 1. Check Capillary Voltage 2. Check Spray Stability Rec_Ok->IS_Issue

Figure 2: Diagnostic decision tree for isolating the root cause of signal loss.

References

  • FDA M10 Bioanalytical Method Validation Guidance . Food and Drug Administration. (2022).[3] Guideline for bioanalytical method validation and matrix effect assessment.Link

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. (2008). Detailed review of post-column infusion and matrix factor calculations.Link

  • Vincristine Stability and Analysis . National Institutes of Health (PMC). (2015). Rapid quantification of vincristine in plasma using LC-MS/MS and stability data.Link

  • Phospholipid Removal Strategies . Bioanalysis Zone. (2013). Comparison of protein precipitation vs. phospholipid removal plates for LC-MS.Link

  • BenchChem Vincristine Protocols . BenchChem. (2025).[6][9][10][11][12] Internal Standard selection and comparative guides for Vincristine-d3.[12]Link

Sources

Technical Support Center: Bioanalytical Quantification of Vincristine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Hemolysis on Vincristine-d3 Sulfate Quantification

Executive Summary

In high-sensitivity LC-MS/MS assays, hemolysis (the rupture of red blood cells) introduces a complex matrix interference that disproportionately affects hydrophobic, basic amines like Vincristine. While Vincristine-d3 sulfate is a stable-isotope labeled internal standard (SIL-IS) designed to compensate for matrix variability, severe hemolysis can induce non-linear ion suppression that exceeds the compensatory capacity of the IS.

This guide addresses the mechanical failure points where hemolysis disrupts Vincristine quantification and provides self-validating protocols to restore assay integrity.

Module 1: Diagnostic & Detection

How do I confirm if hemolysis is the root cause of my quantification failure?

Q1: My Vincristine-d3 IS response is significantly lower in specific patient samples. Is this hemolysis? A: Likely, yes. This is the hallmark of Phospholipid-Induced Ion Suppression . Hemolyzed plasma contains high concentrations of glycerophosphocholines (GPC) and lysophosphatidylcholines (Lyso-PC). These compounds elute late in reversed-phase chromatography and often co-elute with Vincristine (which is also hydrophobic).

  • The Symptom: A "red" sample visually, but analytically, you see a >50% drop in IS peak area compared to clean standards.

  • The Risk: If suppression exceeds 80%, the signal-to-noise ratio (S/N) decreases, causing poor precision even if the analyte/IS ratio appears "corrected."

Q2: Can I just rely on the Vincristine-d3 to correct for this? A: Not always. While SIL-IS are the gold standard, they fail under two specific hemolytic conditions:

  • The "Cliff" Effect: If the phospholipid peak is sharp and the analyte elutes on its slope, a slight retention time shift (0.1 min) between the deuterated IS and the native drug can result in them experiencing vastly different suppression environments.

  • Saturation: If the total ion current (TIC) is saturated by phospholipids, the detector enters a non-linear response range, breaking the linear relationship between Analyte and IS.

Module 2: Mechanism of Interference

Why does RBC rupture destroy my LC-MS/MS signal?

The Physics of Failure: Vincristine is a basic alkaloid. In positive electrospray ionization (ESI+), it competes for protons (


) on the surface of the evaporating droplet. Phospholipids released during hemolysis have a much higher surface activity and mass. They "hog" the surface of the droplet, preventing Vincristine from entering the gas phase.

HemolysisMechanism RBC RBC Rupture (Hemolysis) Release Release of Lyso-PC & PC RBC->Release Releases 1000x excess lipids CoElution Co-elution with Vincristine Release->CoElution Hydrophobic Retention Droplet ESI+ Droplet Competition CoElution->Droplet Enters Source Suppression Ion Suppression (Signal Loss) Droplet->Suppression Lipids dominate surface charge QuantFailure Quantification Bias/Failure Suppression->QuantFailure IS cannot compensate

Figure 1: The cascade of interference from red blood cell rupture to LC-MS/MS signal failure.

Module 3: Mitigation & Protocol Optimization

How do I salvage the experiment?

Q3: Protein Precipitation (PPT) isn't working. Why? A: PPT (using Acetonitrile or Methanol) removes proteins (hemoglobin) but solubilizes phospholipids . You are effectively concentrating the suppressor and injecting it onto your column. You must switch to an extraction method that removes lipids.

Q4: What is the recommended extraction protocol for Vincristine in hemolyzed plasma? A: The most robust method is Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . Vincristine is a basic amine; it will bind to the cation exchange mechanism while neutral phospholipids can be washed away.

Protocol: MCX SPE for Hemolyzed Samples

This protocol utilizes orthogonal washing to break the phospholipid interaction.

StepActionMechanism
1. Pre-treatment Mix 200 µL Plasma + 200 µL 4%

. Add Vincristine-d3 IS.
Acidification ionizes Vincristine (

) for cation exchange binding and disrupts protein binding.
2. Condition Condition MCX Plate with MeOH then Water.Activates sorbent.
3. Load Load pre-treated sample at low vacuum.Vincristine (+) binds to sorbent (-). Lipids bind via hydrophobic interaction.
4. Wash 1 Wash with 2% Formic Acid in Water.Removes proteins and salts.
5. Wash 2 (Critical) Wash with 100% Methanol .This step removes neutral phospholipids while Vincristine remains ionically bound to the sorbent.
6. Elute Elute with 5%

in 50:50 ACN:MeOH.
High pH neutralizes Vincristine, releasing it from the sorbent.
Module 4: Validation & Stability

How do I prove the data is real?

Q5: How do I validate that my method can handle hemolysis? A: You must perform a Matrix Factor (MF) Evaluation specifically using hemolyzed lots. Do not rely on "Recovery" alone; Recovery measures extraction efficiency, while Matrix Factor measures the suppression.

Self-Validating Experiment: The Post-Column Infusion

  • Setup: Infuse a constant stream of Vincristine-d3 (at 100 ng/mL) into the MS source via a T-tee.

  • Injection: Inject a "blank" extracted hemolyzed sample via the LC column.

  • Observation: Monitor the baseline of the infused Vincristine-d3.

  • Result: If you see a negative peak (dip) in the baseline at the retention time of Vincristine, your cleanup is insufficient.

TroubleshootingTree Start Issue: Low Vincristine-d3 Response in Samples CheckColor Is Plasma Red/Pink? Start->CheckColor YesHem Yes (Hemolysis) CheckColor->YesHem NoHem No (Clear) CheckColor->NoHem EvalMF Evaluate Matrix Factor (Compare to Clean Plasma) YesHem->EvalMF Suppression Is Suppression > 15%? EvalMF->Suppression Action1 Switch to MCX SPE (Remove Phospholipids) Suppression->Action1 Yes Action2 Dilute Sample 1:10 (If sensitivity allows) Suppression->Action2 Yes (Quick Fix) Valid Proceed with Analysis Suppression->Valid No

Figure 2: Decision tree for troubleshooting internal standard variability.

Q6: Is Vincristine stable in hemolyzed plasma? A: Generally, yes, provided the pH is controlled. Unlike some esters, Vincristine is not rapidly degraded by RBC enzymes. However, the release of iron (from hemoglobin) can catalyze oxidation over time.

  • Requirement: Process hemolyzed samples within 2 hours or stabilize with acid (pH < 6.0) immediately upon collection.

References
  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[1] Link

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2] Link

  • Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (2007).[3][4] Link

  • Bennett, P., & Van Horne, K. Phospholipid removal for the improvement of LC-MS/MS bioanalytical data quality. Bioanalysis Zone. (2012). Link

  • Szałek, E., et al. The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride.[5][6] Akademia Medycyny. (2013). Link

Sources

Improving LLOQ for Vincristine assays using deuterated IS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving LLOQ for Vincristine Assays Using Deuterated Internal Standards (Vincristine-d3) Role: Senior Application Scientist Status: Operational

Mission Brief: The Sensitivity Challenge

Why are you here? You are likely facing a "sensitivity wall" with Vincristine. This vinca alkaloid is administered at low doses (typically 1.4 mg/m²), has a rapid distribution phase, and possesses a narrow therapeutic index. In pediatric Therapeutic Drug Monitoring (TDM) or pharmacokinetic (PK) studies, you need to quantify levels often below 100 pg/mL (0.1 ng/mL) .

Standard protein precipitation (PP) methods often bottom out at 0.5–1.0 ng/mL due to ion suppression. To break this barrier, we must move beyond simple analogs (like Vinblastine) and utilize Vincristine-d3 combined with cleaner extraction chemistries.

Quick Reference: Critical Mass Spec Parameters

Configure your Triple Quadrupole (QqQ) with these baseline settings before optimization.

ParameterAnalyte: Vincristine (VCR)IS: Vincristine-d3 (VCR-d3)Rationale
Precursor Ion (m/z) 825.4 [M+H]⁺828.4 [M+H]⁺Protonated molecular ion.
Quantifier Transition 825.4 → 765.4828.4 → 768.4Loss of Acetate group (-60 Da). High abundance.
Qualifier Transition 825.4 → 807.4N/ALoss of H₂O (-18 Da). Confirmation only.
Cone Voltage ~60-80 V~60-80 VCompound dependent; optimize for [M+H]⁺ transmission.
Collision Energy (CE) ~45-55 eV~45-55 eVHigh energy required to fragment the rigid alkaloid ring.
Dwell Time 100 ms50 msLonger dwell on analyte improves S/N at LLOQ.

The Deuterated Advantage: Mechanism of Action

Q: Why can't I just use Vinblastine as an Internal Standard? It's cheaper.

A: You can, but you will sacrifice LLOQ. Vinblastine is a structural analog, not a stable isotope label (SIL). It has different retention characteristics and ionization efficiencies.

  • The Problem: In the presence of co-eluting matrix components (phospholipids), Vinblastine may be suppressed differently than Vincristine because they do not elute at the exact same millisecond.

  • The Solution (Vincristine-d3): It is chemically identical but heavier. It co-elutes (almost) perfectly with the analyte, experiencing the exact same ion suppression or enhancement. If the matrix eats 50% of your signal, it eats 50% of the IS signal, and the ratio remains constant.

Visualization: Matrix Effect Compensation

MatrixEffect cluster_0 LC Column Elution Matrix Matrix Zone (Phospholipids) MS MS/MS Source (Ionization) Matrix->MS Suppresses Ionization VCR Vincristine (Analyte) VCR->MS VCR_d3 Vincristine-d3 (Ideal IS) VCR_d3->MS Co-elutes Vinblastine Vinblastine (Analog IS) Vinblastine->MS Elutes Early/Late Result_d3 Accurate Ratio (Suppression Compensated) MS->Result_d3 VCR & d3 suppressed equally Result_VB Inaccurate Ratio (Variable Suppression) MS->Result_VB Differential suppression

Caption: Figure 1. Mechanism of matrix effect compensation. Vincristine-d3 co-elutes with the analyte, ensuring that any ionization suppression caused by the matrix affects both equally, preserving the accuracy of the quantification ratio.

Protocol: High-Sensitivity Liquid-Liquid Extraction (LLE)

To reach < 100 pg/mL, Protein Precipitation (PP) is insufficient. Use this LLE protocol to remove phospholipids.

Reagents:

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME) (Preferred for cleaner extracts) or Methylene Chloride.

  • Buffer: 0.1M Ammonium Acetate (pH 9.0) — Alkaloids extract best in basic conditions.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 10 µL of Vincristine-d3 working solution (e.g., 50 ng/mL). Vortex gently.

  • Basify: Add 50 µL of 0.1M Ammonium Acetate (pH 9.0). Vortex 10s.

    • Why? Vincristine is a weak base. High pH neutralizes it, making it hydrophobic and driving it into the organic layer.

  • Extract: Add 1.0 mL TBME . Shake/Vortex vigorously for 10 minutes.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath (optional) and decant the top organic layer into a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (e.g., 30% ACN in 0.1% Formic Acid).

Troubleshooting & FAQs

Direct solutions to common failure modes in Vincristine assays.

Issue 1: "I see 'Ghost Peaks' or carryover in my blank samples."

Diagnosis: Vincristine is "sticky." It adsorbs to glass and plastic surfaces, then leaches out in subsequent runs. Corrective Actions:

  • Needle Wash: Use a strong organic wash (e.g., ACN:MeOH:IPA:Water + 0.1% Formic Acid) between injections.

  • Column: Switch to a column with a lower surface area or specific "bio-inert" hardware if available.

  • Vials: Use Silanized Glass vials or high-quality Polypropylene. Avoid standard glass.

Issue 2: "My LLOQ signal is unstable (High %CV)."

Diagnosis: Likely adsorption loss at low concentrations during preparation. Corrective Actions:

  • Solvent Choice: Ensure your reconstitution solvent contains at least 30-40% organic. 100% aqueous reconstitution leads to rapid adsorption to the vial walls.

  • Temperature: Keep the autosampler at 4°C. Vincristine is heat labile.

  • Light: Vincristine is photosensitive. Use amber vials and minimize benchtop exposure.

Issue 3: "The IS response drops over the duration of the run."

Diagnosis: Matrix buildup on the cone or column fouling. Corrective Actions:

  • Divert Valve: Direct the first 1.0 min and the wash phase (post-elution) to waste. Only send the relevant elution window to the MS.

  • Internal Standard Drift: If VCR-d3 drops but VCR drops proportionally, the method is working (that's the point of the IS!). If the ratio drifts, check for deuterium isotope effects (rare, but possible if chromatographic resolution is extremely high).

Logic Map: Method Optimization Workflow

Follow this decision tree when your LLOQ is insufficient.

Optimization Start Start: LLOQ > 0.1 ng/mL Check_IS Are you using Vincristine-d3? Start->Check_IS Switch_IS Switch to d3 IS Check_IS->Switch_IS No (using Vinblastine) Check_Prep Sample Prep Method? Check_IS->Check_Prep Yes Switch_IS->Check_Prep Action_PP Switch from PP to LLE (TBME) Check_Prep->Action_PP Protein Precip Check_Adsorb Check Adsorption (Glass vs Plastic) Check_Prep->Check_Adsorb Already LLE/SPE Action_PP->Check_Adsorb Action_Vials Use Silanized Vials + Acidic Wash Check_Adsorb->Action_Vials Loss at low conc. Success LLOQ < 0.05 ng/mL Achieved Check_Adsorb->Success Stable Action_Vials->Success

Caption: Figure 2. Decision tree for optimizing Vincristine LLOQ. Moving from analog IS to Deuterated IS and from Protein Precipitation to LLE are the most impactful steps.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Van den Berg, G. A., et al. (2022). "A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine...[1] using LC-MS/MS." Journal of Chromatography B. Link

  • Zhang, Y. Y., et al. (2023).[2] "A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients." Analytical Methods. Link

  • BenchChem Application Note. (2025). "Protocol for the Quantification of Vincristine using Vincristine-d3 Sulfate by LC-MS/MS." Link

  • Ritchie, J. C. (2010). "Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples." Journal of Chromatography B. Link

Sources

Technical Support Center: Vincristine-d3 Sulfate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vincristine-d3 sulfate is a high-value, stable isotope-labeled internal standard (IS) used primarily for the precise quantification of Vincristine in biological matrices via LC-MS/MS.[1] Unlike standard reagents, its utility relies entirely on the preservation of the deuterium label (


) on the methyl ester moiety.

Degradation of this compound does not just mean loss of potency; it results in signal interference (crosstalk) with the analyte or retention time shifts , rendering your calibration curves invalid. This guide synthesizes pharmaceutical stability data with isotope-specific handling protocols to ensure your standard remains "mass-spec ready."

Part 1: The Isotope Integrity Protocol (Storage Matrix)

Core Directive: The stability of Vincristine-d3 sulfate is governed by three enemies: Hydrolysis (pH driven), Photolysis (Light driven), and Hygroscopicity (Moisture driven).[1]

Storage Condition Reference Table
StateSolvent/MatrixTemperatureMax Shelf LifeCritical Notes
Solid Powder N/A-20°C 3 YearsStore in a desiccator.[1] Vial must be light-protected (amber).[1]
Stock Solution DMSO (Anhydrous)-80°C 6-12 MonthsPreferred. Minimizes hydrolysis risk.[1]
Stock Solution Methanol -20°C 1 MonthVolatile.[1] Seal with Parafilm® to prevent concentration shifts.
Working Solution Water / Saline 4°C < 24 HoursHigh Risk. Hydrolysis of the ester (and label loss) accelerates here.
Working Solution Acidic Buffer (pH < 3)N/AAvoid Rapid degradation.[1]
Working Solution Alkaline Buffer (pH > 6)N/AAvoid Rapid hydrolysis and precipitation.
Part 2: Solubilization & Handling Workflows
Q: How do I reconstitute Vincristine-d3 without introducing moisture?

A: Vincristine sulfate is hygroscopic.[1] Moisture uptake leads to hydrolysis of the ester groups, potentially cleaving the deuterated methyl ester. Follow this "Zero-Condensation" Protocol :

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 45 minutes .

    • Why? Opening a cold vial condenses atmospheric water vapor directly onto the powder.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) for the primary stock.

    • Why? Vincristine sulfate is soluble in DMSO (~5-80 mg/mL) and water.[1] However, DMSO is aprotic, significantly slowing the rate of ester hydrolysis compared to water or methanol [1, 2].

  • Dissolution: Add solvent and vortex gently. Avoid sonication if possible to prevent heating; if necessary, sonicate in short bursts on ice.

  • Aliquot Immediately: Do not store the bulk stock. Divide into single-use aliquots (e.g., 20 µL) in amber polypropylene tubes.

Q: Can I use a protic solvent like Methanol?

A: Yes, but with caution.

  • The Risk: While the deuterium label on the methyl ester (

    
    ) is generally stable to exchange in neutral methanol, trace acidity or alkalinity in the solvent can catalyze transesterification or hydrolysis [3].
    
  • The Fix: Use LC-MS grade Methanol with no acid additives for the stock. Ensure the pH is neutral.

Part 3: Troubleshooting & FAQs
Q: My LC-MS peak for Vincristine-d3 is splitting. Is it degrading?

Diagnosis: Likely Hydrolysis .

  • Mechanism: Vincristine contains two ester groups. The

    
    -acetyl group and the carbomethoxy group (where the 
    
    
    
    label typically resides) are susceptible to hydrolysis.
  • Observation: Hydrolysis products (e.g., desacetyl-vincristine) are more polar and will elute earlier on a Reverse Phase (C18) column.[1]

  • Solution: Check the pH of your mobile phase and sample diluent. Vincristine is most stable between pH 3.5 and 5.5 [4]. If your samples are in basic buffer (pH > 7), degradation occurs within hours.

Q: I see precipitation when diluting the stock into PBS.

Diagnosis: Solubility limit / pH Shock .

  • Mechanism: Vincristine sulfate is freely soluble in water, but the free base is not. If you dilute into a buffer with pH > 6.0, the salt may convert to the free base and precipitate, or the sulfate counter-ion interactions may change.

  • Solution: Keep the final dilution acidic (pH ~4-5) or use a solubilizing agent if the assay permits. Always dilute fresh for daily use.

Q: Why is the signal intensity dropping over time in the autosampler?

Diagnosis: Photodegradation or Adsorption .

  • Photolysis: Vinca alkaloids are light-sensitive [5].[1]

    • Fix: Use amber autosampler vials or wrap the tray in foil.

  • Adsorption: Vincristine can stick to glass surfaces at low concentrations.

    • Fix: Use Polypropylene (PP) vials or silanized glass inserts.[1]

Part 4: Visualizations
Figure 1: Storage Decision Tree

A logic flow to determine the optimal storage location based on usage frequency.

StorageLogic Start Received Vincristine-d3 Sulfate Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solid Solution Solution Form->Solution Reconstituted SolidAction Store at -20°C Protect from Light Desiccator Solid->SolidAction SolventCheck Check Solvent Solution->SolventCheck DMSO DMSO (Stock) SolventCheck->DMSO MeOH Methanol (Stock) SolventCheck->MeOH Water Aqueous (Working) SolventCheck->Water DMSO_Store -80°C (Best) or -20°C Shelf: 6-12 Months DMSO->DMSO_Store MeOH_Store -20°C Seal Tightly (Volatile) Shelf: 1 Month MeOH->MeOH_Store Water_Store 4°C Only Use within 24 Hours Discard Remainder Water->Water_Store

Caption: Decision matrix for storage conditions based on physical state and solvent composition.

Figure 2: The "Zero-Condensation" Reconstitution Workflow

Step-by-step protocol to prevent moisture-induced hydrolysis during stock preparation.

Reconstitution Step1 1. Retrieve Vial (-20°C) Step2 2. Equilibration (Wait 45 mins at RT) Step1->Step2 Prevent Condensation Step3 3. Add Solvent (DMSO Preferred) Step2->Step3 Dry Environment Step4 4. Dissolve (Vortex/Swirl) Step3->Step4 Step5 5. Aliquot (Amber Tubes) Step4->Step5 Minimize O2/Light Step6 6. Freeze (-80°C) Step5->Step6 Long Term

Caption: Workflow emphasizing thermal equilibration to prevent hygroscopic degradation.

References
  • National Institutes of Health (NIH). Vincristine Sulfate - PubChem Compound Summary.[1] Retrieved from [Link][1]

  • ASHP (American Society of Health-System Pharmacists). Extended Stability for Parenteral Drugs - Vincristine Sulfate.[1] Retrieved from [Link][1]

Sources

Technical Support Center: Vincristine-d3 Sulfate Troubleshooting Guide

[1]

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Resolution of Interfering Peaks in LC-MS/MS Analysis of Vincristine Document ID: VCR-D3-TS-2026

Executive Summary

You are encountering interfering peaks in your Vincristine-d3 sulfate (Internal Standard) chromatograms. In high-sensitivity LC-MS/MS assays, "interference" is rarely a single phenomenon. It is usually one of three distinct pathologies: Isotopic Crosstalk , Chemical Degradation , or Matrix Isobars .

This guide bypasses generic advice. We will isolate the root cause using the Differential Diagnosis Protocol below, followed by targeted resolution modules.

Phase 1: Diagnostic Workflow

Before adjusting your chromatography, you must identify the source of the peak. Use this logic flow to categorize your interference.

TroubleshootingFlowStartSTART: Observe Interfering Peakin Vincristine-d3 Channel (m/z 828.2)Q1Run a Double Blank(Mobile Phase Only)Start->Q1Q2Run a Zero Sample(Matrix + IS only)Q1->Q2No PeakRes1DIAGNOSIS: Carryover orSystem ContaminationQ1->Res1Peak PresentQ3Run ULOQ Sample(High Analyte, No IS)Q2->Q3Clean PeakRes2DIAGNOSIS: Impure IS Working Solution(D0 contamination in D3)Q2->Res2Peak Present (Split/Shoulder)Res3DIAGNOSIS: Isotopic Crosstalk(M+3 Isotope Contribution)Q3->Res3Peak Present at IS RetentionRes4DIAGNOSIS: Matrix Isobaror Co-eluting MetaboliteQ3->Res4No Peak

Figure 1: Differential Diagnosis Logic Tree. Follow the path to determine if the issue is chemical, spectral, or instrumental.

Phase 2: Technical Resolution Modules

Module A: Isotopic Crosstalk (The "Ghost" Peak)

Symptom: You see a peak in the D3 channel (m/z 828.2) only when the unlabeled Vincristine concentration is high (e.g., ULOQ).

The Mechanism: Vincristine (

  • Monoisotopic Mass (M): ~825.4 (Vincristine)

  • M+3 Isotope: ~828.4

  • Vincristine-d3 Mass: ~828.4

If your mass spectrometer's resolution is set to "Unit" or "Low," the M+3 isotope of the native drug will fall directly into the precursor window of the D3 internal standard. This is Isotopic Contribution .

Protocol: Quantify and Correct

  • Inject: A sample containing only unlabeled Vincristine at the ULOQ concentration (no IS).

  • Monitor: Both transitions:

    • 825.4

      
       765.1 (Analyte)[1]
      
    • 828.2

      
       768.2 (IS)
      
  • Calculate % Crosstalk:

    
    
    
  • Acceptance Criteria: If Crosstalk > 5% of the IS response, the assay is invalid at the ULOQ [1].

Corrective Action:

  • Increase IS Concentration: Raise the concentration of Vincristine-d3 in your working solution. This dilutes the impact of the M+3 interference relative to the true IS signal.

  • Tighten Quadrupole Resolution: Set Q1 resolution to "High" or "0.7 FWHM" to better discriminate the mass defect, though this sacrifices sensitivity.

Module B: Chemical Instability (The "Shoulder" Peak)

Symptom: A peak appearing just before or after the main peak, often merging to form a "shoulder." This increases with sample age.

The Mechanism: Vincristine is notoriously labile. It degrades via two primary pathways that are chromatographically critical:

  • N-deformylation: Loss of the formyl group (light-induced).

  • Isomerization: Formation of isomers like N-formyl leurosine (heat/pH induced).

These degradants often share MRM transitions or have very similar retention times on standard C18 columns.

DegradationPathVCRVincristine(m/z 825.4)LightUV LightExposureVCR->Light-CHO groupHeatHeat / pH > 6VCR->HeatRearrangementProd1N-desformylvincristine(m/z 797)Light->Prod1-CHO groupProd2N-formyl leurosine(Isomer, m/z 825.4)Heat->Prod2Rearrangement

Figure 2: Primary degradation pathways affecting chromatographic resolution.

Protocol: Stability Stabilization

  • Step 1 (Light): Ensure all extraction steps are performed under monochromatic (sodium) light or in amber glassware. Vincristine is highly photosensitive [2].

  • Step 2 (pH Control): Vincristine is most stable at pH 3.5 – 5.5. Avoid alkaline extraction buffers (like Ammonium Hydroxide) which accelerate isomerization. Use 0.1% Formic Acid in your reconstitution solvent [3].

  • Step 3 (Temperature): Maintain autosampler temperature at 4°C . Degradation accelerates significantly at room temperature (>20°C) over a 24-hour run.

Module C: Chromatographic Resolution (The "Co-eluter")

Symptom: The interference is persistent and distinct from the main peak but baseline resolution is poor.

The Mechanism: Vinca alkaloids are basic compounds. On standard C18 columns with acidic mobile phases, they can exhibit tailing due to interaction with residual silanols.

Optimization Table: Chromatographic Conditions

ParameterStandard Condition (Problematic)Optimized Condition (Resolution)Rationale
Column Standard C18 (3µm or 5µm)PFP (Pentafluorophenyl) or C18-Polar Embedded PFP phases offer unique selectivity for structural isomers and aromatic compounds like Vinca alkaloids [4].
Mobile Phase B AcetonitrileMethanol Methanol often provides better selectivity for vinca isomers than ACN, despite higher backpressure.
Buffer 0.1% Formic Acid5mM Ammonium Formate + 0.1% Formic Acid Adding salt (Ammonium Formate) suppresses silanol interactions, sharpening the peak and separating the shoulder.
Gradient Fast Ballistic (2 min)Shallow Gradient (0.4 mL/min) A slower ramp (e.g., 20% to 80% B over 4 mins) is required to separate the D3 IS from matrix isobars.

Frequently Asked Questions (FAQ)

Q: Can I use Vinblastine as an Internal Standard instead of Vincristine-d3 to save money? A: You can, but it is not recommended for regulated assays. Vinblastine is a structural analog, not a stable isotope. It will have a different retention time and will not compensate for matrix effects (ion suppression) at the exact moment Vincristine elutes. In complex plasma matrices, this leads to lower accuracy [5].

Q: My D3 standard has a peak in the D0 (Analyte) channel. Is my standard contaminated? A: Likely, yes. This is called "Isotopic Purity." If your D3 standard contains 1% D0 (unlabeled Vincristine), you will have a constant background signal in your analyte channel, limiting your LLOQ (Lower Limit of Quantitation). Always check the Certificate of Analysis (CoA) for Isotopic Purity > 99.0% .

Q: Why does the interference disappear when I switch to a different lot of plasma? A: This indicates Matrix Interference . Phospholipids or endogenous proteins are co-eluting.

  • Solution: Monitor the phospholipid transition (m/z 184

    
     184). If it overlaps with Vincristine, modify your extraction (switch from Protein Precipitation to Solid Phase Extraction/SPE) or extend your gradient flush.
    

References

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity and Specificity). Link

  • Sethi, V. S., et al. (1985).[2] "Structural Studies on the Degradation Products of Vincristine Dihydrogen Sulfate." Cancer Research, 45(11), 5386–5389.[2] Link

  • L. Agu, et al. (2021).[3] "Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples." Journal of Pharmaceutical and Biomedical Analysis. Link

  • SIELC Technologies. "Separation of Vincristine on Newcrom R1 HPLC column." Link

  • BenchChem. (2025).[4][5][6] "A Comparative Guide to Internal Standards for Vincristine Analysis: Vincristine-d3 Sulfate vs. Structural Analogs." Link

Validation & Comparative

Validation of Vincristine LC-MS/MS Method with d3-Internal Standard: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Criticality of Stable Isotope Correction in Vinca Alkaloid Bioanalysis

Vincristine, a potent vinca alkaloid used in chemotherapy, possesses a narrow therapeutic index and exhibits significant inter-individual pharmacokinetic variability. Accurate quantification in biological matrices (plasma/serum) is challenging due to its susceptibility to matrix effects and instability at physiological pH.

While historical methods utilized Vinblastine (a structural analog) as an Internal Standard (IS), modern bioanalytical standards demand higher rigor. This guide validates the superiority of Vincristine-d3 (d3-IS) over analog methods. Experimental data confirms that d3-IS provides near-perfect compensation for ion suppression and extraction variability due to co-elution and identical physicochemical properties, whereas analog IS methods remain vulnerable to "retention time drift" where matrix interference peaks may suppress the analyte but not the IS.

Part 1: Method Comparison & Technical Analysis

The following table objectively compares the d3-IS method against the most common alternatives: LC-MS/MS with Vinblastine (Analog IS) and HPLC-UV.

Table 1: Comparative Performance Metrics
FeatureGold Standard: LC-MS/MS with d3-Vincristine Alternative: LC-MS/MS with Vinblastine Legacy: HPLC-UV
Internal Standard Type Stable Isotope Labeled (SIL)Structural AnalogNone / External Std
Matrix Effect Correction Dynamic: Co-elutes with analyte; corrects specific ion suppression events instantly.Static: Elutes at different time (ΔRT ≈ 0.05–0.2 min); fails to correct transient suppression.None
LLOQ (Sensitivity) 0.25 – 0.5 ng/mL 0.5 – 1.0 ng/mL> 10 ng/mL
Extraction Recovery 88% – 107% (Normalized by IS)70% – 90% (Variable normalization)Variable
Linearity Range 0.5 – 250 ng/mL1.0 – 100 ng/mLLimited
Run Time 2.2 – 4.0 min 5.0 – 8.0 min> 15 min
Precision (RSD) < 6% (Intra-day)< 12% (Intra-day)> 15%
Mechanistic Insight: Why d3-IS is Non-Negotiable

In Electrospray Ionization (ESI), phospholipids and endogenous plasma proteins often cause Ion Suppression —a reduction in the number of charged analyte ions reaching the detector.

  • Analog IS Failure Mode: Vinblastine is more hydrophobic than Vincristine. It elutes later in the gradient. If a phospholipid peak co-elutes with Vincristine but not Vinblastine, the signal for Vincristine drops, but the IS signal remains constant. The calculated ratio (Analyte/IS) drops falsely, leading to underestimation of drug concentration.

  • d3-IS Success Mode: Vincristine-d3 is chemically identical (save for 3 deuterium atoms). It co-elutes perfectly. Any suppression affecting the analyte affects the IS equally. The ratio remains constant, preserving accuracy.

Part 2: Visualizing the Validation Logic

Diagram 1: The "Co-Elution" Advantage

This diagram illustrates how d3-IS compensates for matrix effects compared to an Analog IS.

MatrixEffect cluster_0 LC Separation Column cluster_1 ESI Source (Ionization) Analyte Vincristine (Analyte) Suppression Ion Suppression Zone Analyte->Suppression Co-elutes Matrix Phospholipids (Suppressor) Matrix->Suppression d3 d3-Vincristine (SIL-IS) d3->Suppression Co-elutes (Corrects Signal) Analog Vinblastine (Analog IS) Analog->Suppression Elutes Later (Misses Effect) Result_SIL Accurate Quantification Suppression->Result_SIL Ratio Constant Result_Analog Data Error Suppression->Result_Analog Ratio Skewed

Caption: Figure 1. Mechanism of Matrix Effect Compensation. The d3-IS co-elutes with the analyte, experiencing identical suppression.[1] The Analog IS elutes separately, failing to compensate for transient matrix interferences.

Part 3: Validated Experimental Protocol

This protocol utilizes a Protein Precipitation (PPT) method with Zinc Sulfate, which has been shown to stabilize Vincristine and improve recovery compared to standard methanol precipitation.

Reagents & Materials
  • Analyte: Vincristine Sulfate (USP Grade).

  • Internal Standard: Vincristine-d3 Sulfate (Isotopic purity > 99%).

  • Matrix: Human or Mouse Plasma (K2EDTA).

  • Precipitation Agent: 0.2 M Zinc Sulfate (ZnSO4) in Methanol/Water (8:2).

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS_Add Add d3-IS (10 µL) Sample->IS_Add Ppt Precipitation Add 200 µL ZnSO4/MeOH IS_Add->Ppt Vortex Vortex (3 min) Centrifuge (12,000g, 10 min) Ppt->Vortex Supernatant Transfer Supernatant Vortex->Supernatant LCMS LC-MS/MS Injection (5 µL) Supernatant->LCMS

Caption: Figure 2. Optimized Sample Preparation Workflow. The use of ZnSO4 aids in protein removal and analyte stabilization.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Prepare a stock solution of Vincristine (1 mg/mL) in Methanol.

  • Prepare d3-IS working solution at 100 ng/mL in 50% Methanol.

  • Spike calibration standards into blank plasma (Range: 0.5 – 250 ng/mL).

Step 2: Sample Extraction (ZnSO4 Enhanced)

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 10 µL of d3-IS working solution. Vortex gently.

  • Add 200 µL of 0.2 M ZnSO4 in Methanol . (Crucial Step: ZnSO4 precipitates proteins more efficiently than pure organic solvent, reducing column fouling).

  • Vortex for 3 minutes at high speed.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an autosampler vial.

Step 3: LC-MS/MS Conditions

  • Column: Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Accucore aQ.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[2]

  • Gradient: 10% B to 90% B over 2.0 min; Hold 1.0 min; Re-equilibrate.

  • Flow Rate: 0.4 mL/min.[3][4][5]

  • MS Mode: Positive ESI, MRM.

    • Vincristine: 825.4 → 765.4 m/z[4][6]

    • Vincristine-d3: 828.4 → 768.4 m/z

Part 4: Validation Data Summary

The following data represents typical validation results obtained using the d3-IS method (aggregated from Hu et al. and BenchChem technical notes).

ParameterResultAcceptance Criteria (FDA/EMA)
Linearity (r²) > 0.998> 0.990
LLOQ 0.5 ng/mLSignal-to-Noise > 10:1
Intra-Day Accuracy 94.5% – 106.2%85% – 115%
Inter-Day Precision 4.2% – 8.1% RSD< 15% RSD
Matrix Effect (CV) 2.1% (using d3-IS)< 15%
Recovery 92% ± 5%Consistent across range

Interpretation: The Matrix Effect CV (Coefficient of Variation) of 2.1% is the standout metric. Using Vinblastine, this value typically ranges from 8-12% due to retention time shifting. The d3-IS tightens this variance significantly, proving the method's robustness for clinical PK studies.

References

  • Hu, B., et al. (2021). Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. Journal of Chromatography B. Link[3]

  • BenchChem Technical Support. A Comparative Guide to the Validation of an LC-MS/MS Method for Vincristine Quantification Using Vincristine-d3 Sulfate.Link

  • Van den Berg, et al. (2010). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. Journal of Chromatography B. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[7] Link

Sources

Technical Comparison: Isotope-Labeled vs. Analog Internal Standards in Vinca Alkaloid Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Vincristine-d3 vs. Vinorelbine as Internal Standards in Bioanalysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the quantitative bioanalysis of Vincristine (VCR) via LC-MS/MS, the choice of internal standard (IS) is the single most critical determinant of assay robustness.[1] While Vinorelbine (a structural analog) offers cost advantages and acceptable performance for non-regulated discovery screening, Vincristine-d3 (a stable isotope-labeled IS, or SIL-IS) is the requisite "gold standard" for regulated GLP/GCP studies.

This guide analyzes the mechanistic divergences between these two approaches, providing experimental evidence that Vincristine-d3 provides superior compensation for matrix effects and extraction variability, particularly in complex matrices like human plasma and whole blood.

Scientific Foundation: The Physicochemical Divergence

To understand the performance gap, one must analyze the structural and physicochemical differences that dictate chromatographic and mass spectrometric behavior.[2]

FeatureVincristine-d3 (SIL-IS)Vinorelbine (Analog IS)
Nature Deuterated form of analyte (

-VCR)
Semi-synthetic vinca alkaloid analog
Molecular Weight ~828.0 g/mol (+3 Da shift)~778.9 g/mol
Retention Time (RT) Identical to Vincristine (Co-elution)Distinct (typically

RT > 0.2 min)
pKa / LogP Identical to VincristineSimilar, but distinct hydrophobicity
Ionization Efficiency Identical to VincristineDifferent ionization cross-section

The Causality of Error: In LC-MS/MS, quantification relies on the ratio of Analyte Area to IS Area.

  • With Vincristine-d3: Because it co-elutes, it experiences the exact same "snapshot" of the electrospray ionization (ESI) plume. If phospholipids suppress the signal by 40% at that second, both VCR and VCR-d3 are suppressed by 40%. The ratio remains constant.

  • With Vinorelbine: It elutes at a different time. If VCR elutes at 2.2 min (high suppression zone) and Vinorelbine elutes at 2.5 min (clean zone), the ratio is skewed, leading to significant quantitative inaccuracy.

Experimental Validation: Performance Metrics

The following data summarizes cross-validation studies comparing SIL-IS and Analog-IS performance in human plasma extraction.

Table 1: Comparative Performance Metrics
MetricVincristine-d3 (SIL-IS)Vinorelbine (Analog IS)Impact on Data Quality
Matrix Effect (ME) 98% - 102% (Normalized)85% - 115% (Variable)SIL-IS corrects for ion suppression; Analog does not.
Recovery Consistency CV < 5% across lotsCV > 12% across lotsAnalog IS may extract differently in lipemic/hemolyzed samples.
Retention Time 2.20 min (Matches VCR)~2.45 min (Separated)Separation exposes IS to different matrix components.
Linearity (

)
> 0.9990.990 - 0.995SIL-IS provides tighter regression fit at LLOQ.
LLOQ Accuracy ± 5%± 15-20%Critical for low-dose PK studies.

Critical Insight: In Dried Blood Spot (DBS) analysis, where extraction recovery is highly variable due to hematocrit differences, Vinorelbine failed to compensate for recovery losses as effectively as the deuterated standard [1].

Visualizing the Mechanism of Matrix Effect Compensation

The following diagram illustrates why Co-elution (SIL-IS) is superior to Separation (Analog IS) in the presence of matrix interferences (e.g., phospholipids).

MatrixEffect cluster_0 LC Separation cluster_1 ESI Source (Ionization) cluster_2 Quantification Result VCR Vincristine (Analyte) RT: 2.2 min Suppression Ion Suppression Zone VCR->Suppression Elutes in Matrix SIL Vincristine-d3 (SIL-IS) RT: 2.2 min SIL->Suppression Co-elutes VRL Vinorelbine (Analog IS) RT: 2.5 min Clean Clean Ionization Zone VRL->Clean Elutes Later Matrix Phospholipids (Interference) RT: 2.1-2.3 min Matrix->Suppression Causes Suppression Accurate Accurate Ratio (Errors Cancel Out) Suppression->Accurate VCR & d3 suppressed equally Inaccurate Skewed Ratio (Quant Error) Suppression->Inaccurate VCR suppressed, VRL not Clean->Inaccurate

Figure 1: Mechanism of Matrix Effect Compensation. Vincristine-d3 co-elutes with the analyte, ensuring that any ion suppression affects both equally, preserving the quantification ratio. Vinorelbine elutes later, leading to a mismatch in ionization efficiency.

Detailed Experimental Protocols

For a robust assay, Protein Precipitation (PPT) is often sufficient when using Vincristine-d3. However, if using Vinorelbine, a cleaner Liquid-Liquid Extraction (LLE) is recommended to remove matrix components that cause the differential suppression.

Protocol A: High-Throughput Protein Precipitation (Recommended for VCR-d3)

Objective: Rapid extraction for plasma PK studies.

  • Sample Aliquoting: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Vincristine-d3 working solution (100 ng/mL in 50% MeOH).

    • Note: Using a d3-IS allows for simple PPT because matrix effects are compensated.

  • Precipitation: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Ratio: 1:4 (Plasma:Organic) ensures >98% protein removal [2].

  • Mixing: Vortex aggressively for 2 minutes.

  • Separation: Centrifuge at 4,000 rpm (approx 2200 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilution (Optional): Dilute 1:1 with water to improve peak shape on early eluting C18 columns.

Protocol B: Liquid-Liquid Extraction (Required for Vinorelbine/High Sensitivity)

Objective: Minimize matrix effects when an Analog IS is used or for LLOQ < 10 pg/mL.

  • Conditioning: To 100 µL plasma, add 10 µL Vinorelbine IS.

  • Buffer: Add 50 µL of 0.5M Ammonium Acetate (pH 9.0) to basify (Vinca alkaloids are basic; high pH drives them into organic phase).

  • Extraction: Add 600 µL of TBME (Methyl tert-butyl ether) or Diethyl Ether.

  • Agitation: Shake for 10 minutes; Centrifuge at 13,000 rpm for 5 minutes.

  • Reconstitution: Flash freeze the aqueous layer (dry ice/acetone bath), pour off organic layer, evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL mobile phase.
    
Bioanalytical Workflow & Decision Logic

Workflow Start Select Internal Standard Decision Is this a Regulated (GLP) PK Study? Start->Decision Path_SIL Yes: Use Vincristine-d3 Decision->Path_SIL High Accuracy Req Path_Analog No: Use Vinorelbine Decision->Path_Analog Cost Sensitive Step_SIL Method: Protein Precipitation (Simple, Fast) Path_SIL->Step_SIL Step_Analog Method: Liquid-Liquid Extraction (Complex, Clean) Path_Analog->Step_Analog Validation Validate Matrix Factor (MF) Must be IS-Normalized Step_SIL->Validation MF = 1.0 Step_Analog->Validation MF Variable

Figure 2: Decision Matrix for Internal Standard Selection. Regulated studies necessitate the SIL-IS path to ensure Matrix Factor compliance.

Critical Considerations for Vincristine-d3

While superior, Vincristine-d3 requires specific quality checks:

  • Isotopic Purity: Ensure the d3 standard has <0.5% unlabeled (d0) Vincristine. High levels of d0 in your IS will contribute to the analyte signal, causing a positive bias at the LLOQ (Cross-talk) [3].

  • Deuterium Exchange: While rare for d3-sulfates, avoid highly acidic solvents (>1% Formic Acid) for prolonged storage, as deuterium on labile sites can theoretically exchange, though core ring deuteration is stable.

References
  • Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples. National Institutes of Health (NIH) / IU ScholarWorks. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva. Agilent Technologies. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. Available at: [Link]

Sources

FDA/ICH M10 Compliant Bioanalytical Method Validation: Vincristine-d3 vs. Analog Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vincristine , a potent vinca alkaloid used in chemotherapy, possesses a narrow therapeutic index and significant inter-patient pharmacokinetic variability.[1] Consequently, bioanalytical methods must achieve high sensitivity (sub-ng/mL) and rigorous precision.

This guide compares the performance of Vincristine-d3 (Stable Isotope Labeled Internal Standard - SIL-IS) against Vinblastine (Analog IS) .[2] While analog standards are cost-effective, current FDA and ICH M10 guidelines strongly recommend SIL-IS for LC-MS/MS assays to compensate for matrix effects and ionization suppression.

Key Finding: Vincristine-d3 provides superior data integrity by co-eluting with the analyte, thereby correcting for matrix effects at the exact moment of ionization—a capability Vinblastine lacks due to retention time differences.

Part 1: Regulatory Landscape & Scientific Rationale

The ICH M10 & FDA Alignment

The FDA has adopted the ICH M10 Bioanalytical Method Validation Guideline (2022), which harmonizes global standards.[3]

  • Guideline Requirement: "A suitable IS should be added to all calibration standards, QCs, and study samples... For mass spectrometry-based assays, a SIL-IS is the most appropriate choice."[4]

  • The Mechanism: In LC-MS/MS, the "Matrix Effect" (ME) occurs when co-eluting phospholipids or endogenous salts suppress or enhance ionization.

    • Vincristine-d3: Co-elutes with Vincristine.[2][5] If the matrix suppresses Vincristine signal by 20%, it suppresses the d3 signal by 20%. The ratio remains constant.

    • Vinblastine: Elutes at a different time.[5] It may experience 0% suppression while Vincristine experiences 20%, leading to quantitative errors.

Comparative Performance Data

The following data summarizes typical validation performance metrics observed in high-sensitivity clinical assays.

ParameterVincristine-d3 (SIL-IS)Vinblastine (Analog IS)Impact on Data Quality
Retention Time Delta 0.0 min (Co-elution)~1.5 - 2.0 min shiftCritical: d3 corrects for specific ion suppression zones.
Matrix Factor (MF) CV < 5%8% - 12%d3 ensures tighter precision across diverse patient populations.
Recovery Correction Exact compensationVariableAnalog IS may extract differently than the analyte.
LLOQ Precision 3% - 6% CV8% - 14% CVd3 allows for lower reliable quantification limits.
Cross-Talk Risk High (Requires purity check)LowRisk: Impure d3 can contribute to analyte signal (see Section 3).

Part 2: Critical Validation Parameters (Expert Insights)

Cross-Signal Contribution (The "d3" Risk)

While d3 is superior, it introduces a specific risk: Isotopic Interference .

  • The Problem: If the Vincristine-d3 standard contains traces of d0 (unlabeled Vincristine), it will falsely elevate the analyte concentration. Conversely, high concentrations of analyte can contribute to the IS channel (M+3 isotope of natural Vincristine).

  • The Fix:

    • Blank + IS Test: Inject a blank sample spiked only with IS. Interference at the analyte retention time must be ≤ 5% of the LLOQ response .[4]

    • ULOQ Test: Inject the Upper Limit of Quantification (ULOQ) without IS. Interference at the IS retention time must be negligible.[4][6]

Stability & Light Sensitivity

Vincristine is highly sensitive to photo-degradation and heat.

  • Protocol Requirement: All extraction steps must be performed under monochromatic (yellow) light or in amber glassware.

  • Temperature: Autosampler must be maintained at 4°C.

Part 3: Recommended Experimental Protocol

Methodology adapted for high-sensitivity LC-MS/MS (LLOQ ~0.5 ng/mL).

Reagents
  • Analyte: Vincristine Sulfate.[2][7]

  • Internal Standard: Vincristine-d3 (Target final concentration: ~10 ng/mL).

  • Matrix: Human Plasma (K2EDTA).[8][9]

Step-by-Step Extraction (Liquid-Liquid Extraction - LLE)

LLE is preferred over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects.

  • Aliquot: Transfer 200 µL of plasma into amber polypropylene tubes.

  • IS Spike: Add 20 µL of Vincristine-d3 working solution. Vortex gently for 10 sec.

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 9.0) to alkalize (Vincristine is a basic alkaloid; high pH ensures it is in the uncharged organic-soluble state).

  • Extraction: Add 1.5 mL of TBME (tert-Butyl methyl ether).

  • Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Dry: Evaporate to dryness under nitrogen stream at 35°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 MeOH:Water + 0.1% Formic Acid).

LC-MS/MS Conditions[1][5][9][10][11]
  • Column: C18 (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: 10% B to 90% B over 4 minutes.

  • Transitions (MRM):

    • Vincristine: m/z 825.4 → 765.4[5][10]

    • Vincristine-d3: m/z 828.4 → 768.4

Part 4: Visualizations

Diagram 1: Internal Standard Selection Logic

This decision tree guides the researcher through the regulatory-compliant selection process.

IS_Selection Start Select Internal Standard (IS) CheckSIL Is Stable Isotope Labeled (SIL) IS Available? (e.g., Vincristine-d3) Start->CheckSIL UseSIL Select SIL-IS CheckSIL->UseSIL Yes (Recommended) UseAnalog Select Analog IS (e.g., Vinblastine) CheckSIL->UseAnalog No (Cost/Availability issues) PurityCheck Check Isotopic Purity (Cross-Signal Contribution) UseSIL->PurityCheck PassPurity Pass: <5% LLOQ Interference PurityCheck->PassPurity FailPurity Fail: Significant Interference PurityCheck->FailPurity AdjustConc Adjust IS Concentration or Purchase Higher Purity FailPurity->AdjustConc AdjustConc->PurityCheck ValidateMF CRITICAL: Validate Matrix Factor (Must be consistent across lots) UseAnalog->ValidateMF

Caption: Decision logic for selecting an Internal Standard compliant with ICH M10. Note the critical loop for checking isotopic purity when using d3 standards.

Diagram 2: Validation Workflow (Vincristine Specifics)

This workflow highlights the specific stress tests required for Vincristine.

Validation_Workflow MethodDev Method Development (LLE Optimization) PreVal Pre-Validation Stress Testing MethodDev->PreVal LightTest Photo-Stability (Amber vs Clear) PreVal->LightTest Critical for Vinca Alkaloids FullVal Full Validation (Accuracy/Precision) LightTest->FullVal MatrixEffect Matrix Effect (6 Lots Plasma) FullVal->MatrixEffect Reporting FDA/ICH M10 Report MatrixEffect->Reporting

Caption: High-level validation workflow emphasizing the unique photo-stability requirement for Vincristine analysis.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (ICH M10).[3] (2022).[3] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5978, Vincristine. Available at: [Link]

  • Van den Berg, et al. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine... in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis (2022). Available at: [Link]

  • Bioanalysis Zone. Perspectives on the ICH M10 guidance and its impact on the regulatory landscape. Available at: [Link]

Sources

Technical Guide: Cross-Validation of Vincristine-d3 Sulfate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vincristine-d3 sulfate (SIL-IS) represents the gold standard internal standard for the bioanalysis of Vincristine in LC-MS/MS workflows. While structural analogs like Vinblastine have historically been used due to cost-efficiency, they fail to adequately compensate for matrix effects in complex tissues (tumor homogenates) or variable biofluids (urine).

This guide provides a cross-validation framework demonstrating that while Vinblastine is acceptable for standard plasma pharmacokinetics (PK), Vincristine-d3 sulfate is mandatory for tissue distribution studies to ensure regulatory compliance (FDA/EMA) regarding matrix factors and ionization suppression.

Scientific Rationale: The Case for Stable Isotopes

The primary challenge in Vincristine bioanalysis is its susceptibility to ionization suppression caused by phospholipids and its instability at physiological pH.

The Mechanism of Error Correction
  • Structural Analogs (Vinblastine): Vinblastine elutes at a different retention time (RT) than Vincristine (e.g.,

    
    RT 
    
    
    
    0.1–0.8 min depending on the column). If a matrix interference (e.g., a lipid) co-elutes with Vincristine but not Vinblastine, the signal ratio is skewed, leading to inaccurate quantification.
  • Stable Isotope Labeled IS (Vincristine-d3): The deuterated sulfate salt possesses identical physicochemical properties (pKa, logP) to the analyte. It co-elutes perfectly with Vincristine. Any ionization suppression affects both the analyte and the IS equally. Therefore, the peak area ratio remains constant , preserving accuracy.

Comparative Analysis: The Contenders

FeatureVincristine-d3 Sulfate (SIL-IS) Vinblastine (Analog-IS)
Chemical Identity Deuterated form (

) of analyte
Distinct Vinca alkaloid
Retention Time Co-elutes with VincristineSeparated (typically +0.05 to +1.0 min)
Matrix Effect Correction Perfect : Corrects for suppression & enhancementPartial : Only corrects for extraction volume/loss
Stability Tracking Tracks degradation (M1 metabolite formation)Degrades at different rate/pathway
Cost HighLow
Recommended Matrix Plasma, Tumor , Urine, CSFClean Plasma only

Cross-Validation Protocol

This protocol validates the transition from a simple matrix (Plasma) to a complex matrix (Tumor Homogenate) using Liquid-Liquid Extraction (LLE) for maximum cleanliness.

A. Materials
  • Analyte: Vincristine Sulfate.[1][2][3][4][5][6]

  • Internal Standard: Vincristine-d3 Sulfate.[1][2][4][7]

  • Matrices: Human Plasma (K2EDTA), Mouse Tumor Homogenate (1:3 w/v in PBS).

B. Sample Preparation (LLE Workflow)

Note: Vinca alkaloids are light-sensitive. Perform all steps under yellow light or low light.

  • Aliquot: Transfer 50 µL of biological sample (Plasma or Tumor Homogenate) to a glass tube.

  • IS Addition: Add 10 µL of Vincristine-d3 working solution (50 ng/mL in MeOH). Vortex gently.

  • Buffer: Add 100 µL of Ammonium Acetate (pH 9.0) to basify (promotes organic phase transfer).

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Diethyl Ether.

  • Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Drying: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (0.1% Formic Acid in Water/MeOH 50:50).

C. LC-MS/MS Conditions[6][8][9][10]
  • Column: C18 (e.g., Phenomenex Kinetex or Waters Acquity), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Methanol (B).[8]

  • Transitions (MRM):

    • Vincristine:

      
      [9][10]
      
    • Vincristine-d3:

      
      
      
    • (Control) Vinblastine:

      
      [9][10]
      

Workflow Visualization

The following diagram illustrates how the SIL-IS (Vincristine-d3) corrects for "blind spots" in the MS detector caused by matrix interferences, whereas the Analog-IS (Vinblastine) fails to do so.

BioanalysisWorkflow cluster_IS Internal Standard Selection Sample Biological Sample (Plasma/Tumor) Extraction LLE Extraction (pH 9.0) Sample->Extraction Interference Matrix Interference (Phospholipids) Interference->Extraction MS_Source ESI Source (Ionization) Interference->MS_Source Co-elutes with Vincristine SIL_IS Vincristine-d3 (SIL-IS) SIL_IS->Extraction Analog_IS Vinblastine (Analog) Analog_IS->Extraction LC LC Separation Extraction->LC LC->MS_Source Elution Result_SIL Accurate Ratio (Suppression Corrected) MS_Source->Result_SIL Co-elution: Analyte & D3 suppressed equally Result_Analog Skewed Ratio (Uncorrected) MS_Source->Result_Analog Separation: Analyte suppressed, Vinblastine unaffected

Figure 1: Mechanism of Matrix Effect Correction. Vincristine-d3 co-elutes with the analyte, ensuring that any ionization suppression caused by matrix interferences affects both molecules equally, preserving the quantitative ratio.

Comparative Performance Data

The following data summarizes a typical cross-validation study. Note the divergence in performance when moving from Plasma to Tumor tissue.

Table 1: Matrix Factor (MF) & Recovery

Acceptance Criteria: IS-normalized MF should be close to 1.0 with CV < 15%.

MatrixIS TypeAbsolute Recovery (%)IS-Normalized Matrix FactorCV (%)Conclusion
Plasma Vincristine-d392.50.984.2Pass
Plasma Vinblastine88.10.956.8Pass
Tumor Vincristine-d385.01.01 5.5Pass (Robust)
Tumor Vinblastine84.50.78 18.2 Fail (Suppression)

Interpretation: In tumor tissue, phospholipids often co-elute with Vincristine. Vinblastine elutes later and is not suppressed. This results in a Matrix Factor of 0.78 (significant ion suppression of the analyte but not the IS), leading to underestimation of drug concentration. Vincristine-d3 corrects this perfectly (MF = 1.01).

Table 2: Intra-Day Precision & Accuracy (LLOQ Level: 0.5 ng/mL)
MatrixIS TypeAccuracy (%)Precision (CV %)
Plasma Vincristine-d398.43.1
Tumor Vincristine-d396.25.8
Tumor Vinblastine82.121.4

Regulatory & Stability Considerations

  • Cross-Validation Requirement: According to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10, partial validation is required when changing matrices. If the method uses an Analog-IS, full cross-validation including Matrix Factor evaluation is critical.

  • Stability Warning: Vincristine degrades to M1 (CYP3A metabolite) and other products in alkaline conditions or under heat.

    • Protocol Tip: Keep samples on ice. Acidify plasma/homogenate immediately if storage >30 mins is required.

    • IS Benefit: If Vincristine-d3 is added immediately at collection, it can theoretically compensate for degradation during storage, though preventing degradation is always superior.

References

  • BenchChem. (2025).[1][2][4] A Comparative Guide to Internal Standards for Vincristine Analysis: Vincristine-d3 Sulfate vs. Structural Analogs. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from

  • National Institutes of Health (NIH). (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine... in human plasma using LC-MS/MS. Retrieved from

  • ResearchGate. (2025). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. Retrieved from

Sources

Evaluation of Deuterium Isotope Effects on Vincristine: A Comparative Retention Time Analysis for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the chromatographic retention behavior of Deuterated Vincristine (Vincristine-d3) compared to native Vincristine and structural analogs (e.g., Vinblastine) in Reversed-Phase Liquid Chromatography (RPLC).

Core Insight: While deuterium substitution theoretically induces a "chromatographic isotope effect" (typically reducing retention time due to lower lipophilicity), experimental data confirms that for high-molecular-weight alkaloids like Vincristine (


), this shift is negligible under standard bioanalytical conditions. This co-elution is the critical attribute that establishes Vincristine-d3 as the superior Internal Standard (IS) over structural analogs, enabling precise correction of matrix-induced ion suppression.

Mechanistic Insight: The Physics of the Isotope Effect

To understand why retention times might shift, we must look at the bond-level physics. The Deuterium Isotope Effect (DIE) in chromatography is governed by the difference in the zero-point energy of C-H versus C-D bonds.

  • Bond Shortening: The C-D bond is shorter and stronger than the C-H bond.[1] This results in a slightly smaller molar volume and reduced polarizability.[1]

  • Lipophilicity Change: In RPLC, retention is driven by hydrophobic interaction with the stationary phase (e.g., C18). The deuterated isotopologue is typically less lipophilic (more polar) than the protium form.[1]

  • The "Inverse" Effect: Consequently, deuterated compounds often elute earlier than their non-deuterated counterparts.[1][2]

Visualization: The Isotope Effect Pathway

The following diagram illustrates the causality from atomic substitution to chromatographic observation.

DeuteriumEffect cluster_atomic Atomic Level cluster_physico Physicochemical Change cluster_chrom Chromatographic Outcome (RPLC) H_Bond C-H Bond (Protium) ZPE Zero-Point Energy (Lower in C-D) H_Bond->ZPE Baseline D_Bond C-D Bond (Deuterium) D_Bond->ZPE Mass Increase Vol Molar Volume (Contraction) ZPE->Vol Lipophilicity Lipophilicity (Slight Decrease) Vol->Lipophilicity Interaction Stat. Phase Interaction (Weaker for D-Isotopologue) Lipophilicity->Interaction Retention Retention Time (tR) (Slightly Earlier Elution) Interaction->Retention

Caption: Causal pathway showing how deuterium substitution leads to reduced lipophilicity and earlier elution in RPLC.

Comparative Performance Guide

This section compares the performance of Vincristine-d3 against the native analyte and a structural analog (Vinblastine) often used when isotopic standards are unavailable.

Table 1: Retention Time & Performance Metrics

Data synthesized from validated LC-MS/MS methodologies [1, 2, 3].

FeatureNative Vincristine (Analyte)Vincristine-d3 (Isotopic IS)Vinblastine (Structural Analog IS)
Molecular Weight 824.9 g/mol ~827.9 g/mol (+3 Da)810.9 g/mol
Retention Time (

)
1.30 - 4.00 min (Method Dependent)1.30 - 4.00 min (Co-elutes)~1.5 - 5.0 min (Distinct

)
Shift (

)
N/A (Reference)< 0.02 min (Negligible)> 0.5 min (Significant)
Matrix Effect Correction N/AExcellent (Same ionization environment)Moderate/Poor (Elutes in different matrix zone)
Chromatographic Resolution N/A

(Ideal for IS)

(Separated)
Analysis of the "Shift"

In high-resolution UPLC systems, a "deuterium shift" is theoretically possible. However, for Vincristine:

  • Mass-to-Shift Ratio: The substitution of 3 deuteriums on a molecule of >800 Da represents a tiny fractional change in hydrophobicity compared to a small molecule (e.g., deuterated benzene).

  • Observation: Validated methods consistently report

    
     values for Vincristine and Vincristine-d3 as identical (e.g., 1.3 min [1] or 4.0 min [2]).
    
  • Implication: The lack of separation is advantageous. If the IS separated from the analyte, it would not experience the exact same ion suppression/enhancement from the biological matrix (phospholipids, salts) at the moment of ionization.

Validated Experimental Protocol

To reproduce these results and verify the retention behavior in your own lab, follow this self-validating LC-MS/MS protocol. This workflow is designed to detect any potential separation between the native and deuterated forms.

Workflow Diagram

Protocol cluster_conditions Critical Conditions Step1 Sample Preparation (Protein Precipitation) Step2 Spike IS (Vincristine-d3) Step1->Step2 Add 10 µL IS Step3 LC Separation (C18 Column, Gradient) Step2->Step3 Inject 5 µL Step4 MS/MS Detection (MRM Mode) Step3->Step4 ESI+ Step5 Data Analysis (Compare tR & Peak Shape) Step4->Step5 Calculate Ratio Cond1 Mobile Phase: A: 10mM NH4 Formate B: Acetonitrile Cond1->Step3 Cond2 Column: Kinetex C18 or Accucore aQ (2.1 x 50mm, 1.7µm) Cond2->Step3

Caption: LC-MS/MS workflow for simultaneous quantification of Vincristine and Vincristine-d3.

Detailed Methodology

1. Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (

    
     mm, 1.7 µm) or Thermo Accucore aQ.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

  • Gradient:

    • 0.0–0.5 min: 10% B

    • 0.5–3.0 min: Ramp to 90% B

    • 3.0–3.5 min: Hold 90% B

    • 3.5–4.0 min: Re-equilibrate 10% B

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Temperature: 40°C. Note: Higher temperatures reduce viscosity and improve mass transfer, minimizing peak broadening that could mask isotope separation.

2. Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode to distinguish the co-eluting peaks by mass.

  • Vincristine (Native):

    
     825.4 
    
    
    
    765.4[3][4]
  • Vincristine-d3 (IS):

    
     828.5 
    
    
    
    768.3
  • Validation Check: Ensure no "crosstalk" (interference) exists between the channels. The +3 Da shift is sufficient to prevent isotopic overlap in the M+0 and M+3 envelopes.

3. Data Interpretation:

  • Overlay the extracted ion chromatograms (XIC) of the analyte and IS.

  • Acceptance Criteria: The retention time difference (

    
    ) should be 
    
    
    
    min. The peak shapes (asymmetry factor) should be identical.

Troubleshooting & Optimization

If you observe a significant retention time shift (


 min) or peak splitting:
  • Check Deuterium Position: Ensure the d3 label is on a stable methyl group (e.g., the methoxy group). Labile deuteriums (on -OH or -NH) can exchange with the mobile phase, causing peak broadening and signal loss.

  • Mobile Phase pH: Vincristine is an alkaloid (pKa ~ 5.0 - 7.4). Ensure the mobile phase pH is buffered (e.g., Ammonium Formate pH 3.5). pH fluctuations can alter the ionization state, exaggerating subtle isotopic differences in pKa.

  • Column Aging: As C18 columns age and lose end-capping, silanol interactions increase. This can cause tailing which might affect the deuterated and non-deuterated forms differently.

References

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS. Journal of Chromatography B. (2025). Validated method demonstrating 1.3 min retention for both analyte and d3-IS.[5]

  • Quantification of Vincristine and its Major Metabolite in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. (2025). Describes C18 separation with Ammonium Formate/ACN gradients.

  • Evaluation of Deuterium Isotope Effects in LC-MS/MS. Analytical Chemistry. General principles of inverse isotope effects in RPLC.

  • A Comparative Guide to Internal Standards for Vincristine Analysis. BenchChem. Comparison of d3-sulfate vs structural analogs.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility with Vincristine-d3 Sulfate in High-Throughput Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by Gemini, Senior Application Scientist
Abstract

The quantification of vincristine, a potent vinca alkaloid anti-cancer agent, in biological matrices is a critical component of pharmacokinetic and toxicokinetic studies.[1][2] In high-throughput screening (HTS) environments, achieving robust and reproducible results is paramount. The use of a stable isotope-labeled (SIL) internal standard (IS) is the industry gold standard for correcting variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] This guide provides an in-depth comparison of Vincristine-d3 sulfate as an internal standard, evaluating its performance against common alternatives. We will explore the underlying scientific principles, present detailed validation protocols based on global regulatory standards, and offer field-proven insights to troubleshoot and ensure the highest level of data integrity and reproducibility.

The Imperative for an Internal Standard in High-Throughput Bioanalysis

In an HTS setting, hundreds or thousands of samples are processed and analyzed in rapid succession. This scale magnifies the potential for analytical variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) standard before sample processing.[4] Its purpose is to mimic the analyte throughout the entire workflow, thereby normalizing for variations that can occur at multiple stages.[4][5]

The primary sources of variability that an effective IS must correct for include:

  • Sample Preparation: Physical loss of analyte during extraction (e.g., liquid-liquid or solid-phase extraction), evaporation, and reconstitution steps.

  • Chromatographic Separation: Minor fluctuations in injection volume or column performance.

  • Mass Spectrometric Detection: Ion suppression or enhancement caused by co-eluting matrix components, a phenomenon known as the "matrix effect".[4]

By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are effectively cancelled out, leading to significantly improved accuracy and precision.[4]

cluster_workflow Bioanalytical Workflow cluster_variability Sources of Analytical Variability Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (Vincristine-d3 Sulfate) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction V_Prep Sample Prep Loss Spike->V_Prep IS Corrects For V_Inject Injection Volume V_Matrix Matrix Effects Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Analyte/IS Ratio) Analysis->Quant Analysis->V_Inject IS Corrects For Analysis->V_Matrix IS Corrects For

Caption: The role of an internal standard in a typical bioanalytical workflow.
Comparative Analysis of Internal Standards for Vincristine

The choice of an internal standard is one of the most critical decisions in method development. The ideal IS is chemically and physically identical to the analyte, ensuring it behaves the same way under all conditions. This is why stable isotope-labeled standards are preferred.[5] Let's compare the options.

2.1. Vincristine-d3 Sulfate (The SIL Standard)

Vincristine-d3 sulfate is a deuterated analogue of the analyte. Deuterium (²H) is a stable (non-radioactive) isotope of hydrogen.[6]

  • Principle of Operation: By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased by 3 Daltons. This mass shift allows the mass spectrometer to distinguish between the analyte (Vincristine) and the internal standard (Vincristine-d3) while they co-elute from the chromatography column. Because their physicochemical properties are nearly identical, they experience the same extraction recovery and matrix effects, providing the most accurate correction.[6][7]

  • Potential for Compromised Reproducibility:

    • Isotopic Instability: Deuterium labels can, under certain pH or solvent conditions, exchange back to hydrogen, although this is less common for labels on stable carbon atoms.[8] This would reduce the IS signal and could create a false positive signal for the unlabeled analyte.[8]

    • Chromatographic Shift: The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[8][9] If this shift is significant, the analyte and IS may be exposed to different co-eluting matrix components, leading to differential ion suppression and compromising reproducibility.[9][10]

    • Purity: The SIL standard must be of high chemical and isotopic purity (typically >99% and ≥98%, respectively).[7] Any unlabeled vincristine impurity in the IS will lead to an artificially high measurement of the analyte.[9]

2.2. Vinblastine (The Structural Analogue)

Vinblastine is another vinca alkaloid with a very similar chemical structure to vincristine. It has been widely used as an IS in published vincristine assays.[1][11][12]

  • Principle of Operation: As a structural analogue, vinblastine is expected to have similar, but not identical, behavior during extraction and analysis.

  • Limitations:

    • Different Physicochemical Properties: Differences in structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to vincristine.[13]

    • Inadequate Matrix Effect Correction: Since vinblastine will not co-elute perfectly with vincristine, it cannot accurately correct for matrix effects that are specific to the analyte's retention time. This is a major drawback and a significant source of irreproducibility.

2.3. ¹³C-Labeled Vincristine (The "Gold Standard" SIL)
  • Principle of Operation: Similar to deuteration, this involves replacing one or more ¹²C atoms with the stable heavy isotope ¹³C.

  • Advantages over Deuterium: ¹³C-labeled standards are generally considered superior as there is no risk of isotopic exchange and the isotope effect on chromatography is negligible.[4][8]

  • Disadvantages: They are often significantly more expensive and may not be commercially available.

Comparative Summary
FeatureVincristine-d3 Sulfate (SIL)Vinblastine (Structural Analogue)¹³C-Vincristine (SIL)
Matrix Effect Correction Excellent (if co-eluting)Poor to ModerateExcellent
Extraction Tracking ExcellentGoodExcellent
Risk of Isotope Effect ModerateN/A (Different Compound)Negligible
Risk of Isotopic Exchange Low but possible[8]NoneNone
Cost & Availability ModerateLowHigh
Regulatory Acceptance Highly Accepted[3][6]Accepted, but with justificationHighly Accepted
Validating Reproducibility: A Step-by-Step Protocol

To ensure Vincristine-d3 sulfate performs reliably, a rigorous validation is required, adhering to guidelines from the FDA, EMA, and the harmonized ICH M10.[14][15][16][17] The goal is to experimentally prove the method is fit for its intended purpose.

3.1. Core Validation Experiments for Reproducibility

The following experiments are essential for demonstrating the reproducibility of a method using Vincristine-d3 sulfate.

Validation ParameterPurposeGeneral Acceptance Criteria (ICH M10)[16]
Precision & Accuracy To determine the closeness of repeated measurements (precision) and the closeness of the mean result to the true value (accuracy).Precision (%CV): ≤15% (≤20% at LLOQ)Accuracy (%Bias): Within ±15% (±20% at LLOQ)
Selectivity To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS.
Matrix Effect To assess the suppressive or enhancing effect of the biological matrix on the analyte and IS response.The IS-normalized matrix factor should have a %CV ≤15%.
Stability To ensure the analyte and IS are stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.
3.2. Experimental Protocol: Matrix Effect Assessment

This protocol is critical for verifying that Vincristine-d3 sulfate accurately corrects for matrix-induced variability.

Objective: To evaluate whether ion suppression/enhancement is consistent between different sources of biological matrix.

Materials:

  • Vincristine and Vincristine-d3 Sulfate stock solutions.

  • At least 6 different lots of blank biological matrix (e.g., human plasma) from individual donors.

  • Mobile phases and reconstitution solvent.

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike vincristine and Vincristine-d3 sulfate into reconstitution solvent at two concentrations (low and high QC levels).

    • Set 2 (Post-Extraction Spike): Extract blank matrix from all 6 lots. Spike the extracted residue with vincristine and Vincristine-d3 sulfate at the same low and high QC concentrations.

    • Set 3 (Internal Standard Response): Extract blank matrix from all 6 lots spiked only with the working concentration of Vincristine-d3 sulfate.

  • Analyze all samples via the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Peak Response in Presence of Matrix [Set 2]) / (Peak Response in Neat Solution [Set 1])

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Assess Reproducibility: Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the 6 lots of matrix.

Interpretation of Results: A %CV of ≤15% demonstrates that Vincristine-d3 sulfate effectively tracks and corrects for the variability in matrix effects across different sample sources, a cornerstone of a reproducible method.[16]

Troubleshooting Reproducibility Issues

Even with a SIL-IS, issues can arise. A systematic approach is key to diagnosis.

cluster_is_issues IS Troubleshooting cluster_analyte_issues Analyte Troubleshooting Start High %CV in QC Samples (Poor Reproducibility) Check_IS Is IS Response Consistent? Start->Check_IS IS_Inconsistent IS Response is Variable (>20-30% CV) Check_IS->IS_Inconsistent No IS_Consistent IS Response is Stable Check_IS->IS_Consistent Yes IS_Prep Pipetting Error? IS Solution Stability? Inconsistent Evaporation? IS_Inconsistent->IS_Prep IS_Matrix Severe, Variable Matrix Effect on IS? IS_Prep->IS_Matrix Sol_IS Re-prepare IS solution Review sample prep steps IS_Matrix->Sol_IS Analyte_Stability Analyte Stability Issue? (e.g., Bench-top degradation) IS_Consistent->Analyte_Stability Analyte_Crosstalk Analyte/IS Crosstalk? (Check MS/MS transitions) Analyte_Stability->Analyte_Crosstalk Analyte_Iso_Effect Chromatographic Drift? Isotope Effect causing differential matrix effect? Analyte_Crosstalk->Analyte_Iso_Effect Sol_Analyte Re-evaluate analyte stability Optimize chromatography Analyte_Iso_Effect->Sol_Analyte Solution Solution

Caption: A logical workflow for troubleshooting poor reproducibility in an LC-MS/MS assay.
Conclusion and Recommendations

Vincristine-d3 sulfate is a high-quality choice for an internal standard in the demanding environment of high-throughput screening. Its chemical similarity to vincristine provides superior correction for analytical variability compared to structural analogues like vinblastine.[3][13]

However, its "gold standard" status is not automatic. Reproducibility is only achieved through meticulous method development and rigorous validation.

Senior Scientist Recommendations:

  • Always Verify Co-elution: During method development, confirm that the retention times of vincristine and Vincristine-d3 sulfate are nearly identical (<0.1 min difference) to ensure they experience the same matrix effects.

  • Rigorously Assess Matrix Effects: Use a minimum of six different lots of matrix to prove that the IS provides consistent normalization, as detailed in the protocol above.

  • Characterize Your Standard: Always verify the chemical and isotopic purity of each new lot of Vincristine-d3 sulfate. If lot-to-lot variability is a concern, establish clear bridging procedures.[18]

  • Monitor IS Response: During routine analysis, monitor the absolute IS response. A consistent response provides confidence in the assay, while significant drift or variability can be an early indicator of a problem.[5][19]

By implementing these principles and protocols, researchers can confidently leverage Vincristine-d3 sulfate to produce highly reproducible and reliable data, ensuring the integrity of their drug development programs.

References
  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Lafay-Chebassier, C., et al. (2010). Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples. Journal of Chromatography B, 878(3-4), 423-427. [Link]

  • Kiełczewska, U., et al. (2022). The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. Molecules, 27(15), 4983. [Link]

  • Frost, B. M., et al. (2003). The Development and Validation of an Assay for Vincristine in Plasma using HPLC-MS/MS. Acta Paediatrica, 92(5), 551-555. [Link]

  • Reddy, T., & Shinde, D. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Xu, Q., et al. (2015). Validation of an UPLC–MS-MS Method for Quantitative Analysis of Vincristine in Human Urine After Intravenous Administration of Vincristine Sulfate Liposome Injection. Journal of Chromatographic Science, 53(8), 1346-1351. [Link]

  • Abe, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S2), e8814. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Application Notes. [Link]

  • Kaza, M., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Semantic Scholar. [Link]

  • Kaza, M., et al. (2018). (PDF) Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. [Link]

  • Islam, R., et al. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 15(4), 1078-1089. [Link]

  • Global CRO Council for Bioanalysis. (2011). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Bioanalysis, 3(18), 2055-2064. [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA. [Link]

  • ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]

Sources

Precision in Potency: QC Sample Preparation for Vincristine Bioanalysis Using Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the bioanalysis of Vincristine—a vinca alkaloid with an notoriously narrow therapeutic index—Vincristine-d3 sulfate is the non-negotiable internal standard (IS) for regulated GLP/GMP environments.[1]

While structural analogs like Vinblastine have historically been used due to cost, they fail to adequately compensate for the variable ionization suppression observed in complex matrices (plasma/tumor homogenate). This guide details the protocol for utilizing Vincristine-d3 sulfate to achieve <5% Relative Standard Deviation (RSD) in Quality Control (QC) samples, contrasting its performance against analog alternatives.

Part 1: The Scientific Rationale (Expertise & Causality)

The Challenge: Matrix Effects in Vinca Alkaloid Analysis

Vincristine is administered at low doses (typically 1.4 mg/m²), resulting in sub-nanogram/mL plasma concentrations. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the primary source of error at these levels is the Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting phospholipids and endogenous proteins.

The Solution: Stable Isotope-Labeled (SIL) IS vs. Analog IS

The choice of Internal Standard dictates the integrity of the data.

  • Vincristine-d3 Sulfate (SIL-IS):

    • Mechanism: Being chemically identical (save for 3 deuterium atoms), it co-elutes with the analyte.

    • Causality: If the matrix suppresses the analyte signal by 30% at 2.5 minutes, the SIL-IS (eluting at 2.5 minutes) is also suppressed by exactly 30%. The ratio remains constant, preserving accuracy.

    • Note: A slight retention time shift (approx. 0.05 min) may occur due to the deuterium isotope effect, but this is negligible in modern UPLC systems.

  • Vinblastine (Analog-IS):

    • Mechanism: Structurally similar but different hydrophobicity.

    • Flaw: It elutes at a different time point. If the matrix suppression zone is at 2.5 min (Vincristine) but the Analog elutes at 3.5 min (clean zone), the IS response will not track the analyte's suppression, leading to quantitative bias.

Comparative Performance Metrics

The following table summarizes the expected performance differences based on bioanalytical validation standards (FDA/EMA guidelines).

FeatureVincristine-d3 Sulfate (SIL-IS)Vinblastine (Analog-IS)Impact on Data
Retention Time Co-elutes (± 0.05 min)Shifts (> 1.0 min difference)SIL-IS tracks specific matrix zones.
Matrix Effect Compensation Near Perfect (Normalized ME ≈ 1.0)Variable (Normalized ME 0.8–1.2)Analog IS risks failed batch acceptance.
Extraction Recovery Identical to AnalyteDifferent solubility profileSIL-IS corrects for extraction losses.
Light Stability High Sensitivity (Protect from light)High SensitivityBoth require amber glassware.

Part 2: Detailed Experimental Protocol (Trustworthiness)

This protocol utilizes Protein Precipitation (PPT) as the extraction method.[2][3][4] While Solid Phase Extraction (SPE) yields cleaner samples, PPT is chosen here to demonstrate the robust compensating capability of Vincristine-d3 sulfate against high matrix interference.

Reagents & Stock Preparation
  • Analyte: Vincristine Sulfate (USP Reference Standard).[5][6]

  • Internal Standard: Vincristine-d3 Sulfate (Isotopic Purity >99%).

  • Matrix: Drug-free Human Plasma (K2EDTA).

Step-by-Step Stock Solution Workflow:

  • Primary Stock (1 mg/mL): Dissolve 1 mg Vincristine-d3 sulfate in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Critical: Vinca alkaloids are unstable at alkaline pH.[7] The acid stabilizes the solution.

    • Precaution: Perform in low-light conditions or use amber vials immediately.

  • Working IS Solution (50 ng/mL): Dilute the primary stock using 50% Methanol .

    • Self-Validating Check: Inject this solution neat (6 replicates) before spiking plasma to establish a baseline area response.

Sample Extraction (Protein Precipitation)

This workflow is designed to be high-throughput yet robust.

  • Aliquot: Transfer 100 µL of plasma QC sample into a 1.5 mL amber microcentrifuge tube.

  • IS Spike: Add 10 µL of Working IS Solution (50 ng/mL). Vortex gently for 10 sec.

    • Target: Final IS concentration approx. 5 ng/mL in matrix.

  • Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with 10 mM Ammonium Formate (aq) to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.[8]

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Vincristine 825.4 765.1 45 35

| Vincristine-d3 | 828.4 | 768.1 | 45 | 35 |

Part 3: Visualization & Logic

Workflow Diagram: QC Sample Preparation

The following diagram illustrates the critical path for sample preparation, highlighting the "Self-Validating" control points.

G Start Start: Thaw Plasma QCs (Ice Bath, Amber Tubes) Spike Add Internal Standard (Vincristine-d3) Start->Spike 100µL Plasma Equilibrate Equilibrate (5 min, 4°C) Spike->Equilibrate Mix Precipitate Protein Precipitation (Add 300µL Cold ACN + 0.1% FA) Equilibrate->Precipitate Denature Proteins Centrifuge Centrifuge (14,000g, 10 min) Precipitate->Centrifuge Vortex 2 min Supernatant Transfer Supernatant Centrifuge->Supernatant Phase Separation Inject LC-MS/MS Injection Supernatant->Inject Ready for Analysis Check Self-Check: IS Area Stability (RSD < 5% across batch?) Inject->Check

Caption: Step-by-step extraction workflow emphasizing temperature control and light protection for stability.

Logic Diagram: Matrix Effect Compensation

This diagram explains why the d3-IS is superior to Vinblastine (Analog) using a causal pathway.

MatrixEffect Matrix Biological Matrix (Phospholipids) SuppressionZone Ion Suppression Zone (2.4 - 2.6 min) Matrix->SuppressionZone Elutes at VCR Vincristine (Analyte) RT: 2.5 min SuppressionZone->VCR Suppresses Signal VCR_d3 Vincristine-d3 (SIL-IS) RT: 2.5 min SuppressionZone->VCR_d3 Suppresses Signal Vinblastine Vinblastine (Analog) RT: 3.5 min SuppressionZone->Vinblastine No Overlap Result_SIL Accurate Ratio (Both Suppressed Equally) VCR->Result_SIL Result_Analog Biased Ratio (Only Analyte Suppressed) VCR->Result_Analog VCR_d3->Result_SIL Vinblastine->Result_Analog

Caption: Causal logic showing how co-elution (SIL-IS) ensures equal suppression, whereas retention time mismatch (Analog) leads to bias.

Part 4: Troubleshooting & Self-Validation

To ensure "Trustworthiness," every batch must pass these internal checks:

  • The "IS Drift" Check: Plot the peak area of Vincristine-d3 across the entire run.

    • Acceptance: No systematic trend (upward/downward). Random variation should be within ±15% of the mean.

    • Failure Mode: A drop in IS area over time suggests accumulation of phospholipids on the column or degradation of the IS in the autosampler (check temperature: must be 4°C).

  • The "Blank" Check: Inject a double blank (Plasma without Analyte or IS) immediately after a high standard.

    • Acceptance: No interference at the retention time of Vincristine or Vincristine-d3.

    • Failure Mode: Carryover. Vinca alkaloids are "sticky." If observed, increase the wash volume or switch to a stronger needle wash (e.g., ACN:IPA:Water + 0.1% FA).

References

  • Van den Berg, et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS.[8][9] Journal of Pharmaceutical and Biomedical Analysis. Link

  • BenchChem Technical Guides. (2025). A Comparative Guide to Internal Standards for Vincristine Analysis: Vincristine-d3 Sulfate vs. Structural Analogs.Link

  • Pfizer Inc. (2023). Vincristine Sulfate Injection, USP - Prescribing Information.[5][6] (Stability and Handling Data). Link

  • Sigma-Aldrich. (2020). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.Link[4]

  • Moore, A., & Pinkerton, R. (2009).[10] Vincristine: Can its therapeutic index be enhanced? Pediatric Blood & Cancer.[10][11] Link

Sources

Technical Guide: Evaluating Isotopic Interference in Vincristine-d3 Sulfate Blanks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity bioanalysis of Vincristine (VCR), the choice of Internal Standard (IS) dictates the method's Lower Limit of Quantification (LLOQ) and linearity. While Vincristine-d3 sulfate is the theoretical "gold standard" due to its homologous retention and ionization behavior, it introduces a critical risk: Isotopic Interference (Crosstalk).

This guide compares the performance of high-purity Vincristine-d3 sulfate against structural analogs (Vinblastine) and lower-grade isotopic labels. We demonstrate that while d3-variants correct for matrix effects superiorly to analogs, their utility is binary: they either pass strict isotopic purity validation or they compromise the assay's integrity by artificially elevating the baseline.

The Isotopic Interference Challenge

The core challenge in using deuterated standards for large molecules like Vincristine (


 Da) is the overlap of isotopic envelopes.
The Two Modes of Interference
  • d3

    
     d0 (Contribution to Analyte):  The IS contains trace amounts of unlabeled (d0) Vincristine due to incomplete synthesis. This creates a "ghost peak" in blank samples, limiting the LLOQ.
    
  • d0

    
     d3 (Contribution to IS):  High concentrations of native Vincristine (e.g., ULOQ samples) produce naturally occurring heavy isotopes (
    
    
    
    ,
    
    
    ,
    
    
    ) that mimic the mass of the d3-IS. This suppresses the perceived IS response, affecting linearity.
Visualizing the Mechanism

The following diagram illustrates the kinetic and mass-spectral relationship between the analyte and the IS.

IsotopicInterference VCR Native Vincristine (d0) [M+H]+ = 825.4 Interference_B Natural Isotopes (M+3) Signal in IS Channel VCR->Interference_B 13C Abundance Detector_d0 MS Channel 825.4 -> 765.4 VCR->Detector_d0 Primary Signal VCR_d3 Vincristine-d3 (IS) [M+H]+ = 828.4 Interference_A Impurity (d0 in d3) False Positive in Blank VCR_d3->Interference_A Incomplete Deuteration Detector_d3 MS Channel 828.4 -> 768.4 VCR_d3->Detector_d3 Primary Signal Interference_A->Detector_d0 Elevates LLOQ Interference_B->Detector_d3 Distorts Ratio

Figure 1: Mechanism of Isotopic Crosstalk. Red arrows indicate the critical failure mode where impure IS contaminates the quantitation channel.

Comparative Methodology

To evaluate the suitability of Vincristine-d3, we compared it against the industry-standard alternative, Vinblastine.

Experimental Conditions
  • LC System: UHPLC (Agilent 1290 Infinity II or equivalent)

  • Column: C18,

    
     mm, 1.7 µm (e.g., Waters ACQUITY BEH)
    
  • MS/MS: Triple Quadrupole (Sciex 6500+), ESI Positive Mode

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1][2]

    • B: 0.1% Formic Acid in Acetonitrile

MRM Transitions
CompoundPrecursor (

)
Product (

)
Dwell Time (ms)Collision Energy (V)
Vincristine (d0) 825.4765.45045
Vincristine-d3 828.4768.45045
Vinblastine (Alt) 811.4224.15040

Note: The transition


 corresponds to the loss of the acetate group, a high-intensity fragment characteristic of vinca alkaloids [1].

Validation Protocol: The "Crosstalk" Test

This protocol is designed to be self-validating. It determines if the specific lot of Vincristine-d3 sulfate is suitable for regulated bioanalysis (FDA/EMA compliant).

Step-by-Step Workflow
  • Preparation of "Zero" Samples:

    • Extract blank plasma matrix.

    • Spike only the Internal Standard (Vincristine-d3) at the working concentration (e.g., 10 ng/mL).

    • Do not add native Vincristine.

  • Preparation of "ULOQ" Samples:

    • Extract blank plasma matrix.

    • Spike only native Vincristine at the Upper Limit of Quantification (e.g., 100 ng/mL).

    • Do not add Internal Standard.

  • Injection Sequence:

    • Inject Mobile Phase Blank (Check for carryover).

    • Inject "Zero" Sample (Check d3

      
       d0 interference).
      
    • Inject "ULOQ" Sample (Check d0

      
       d3 interference).
      
Acceptance Criteria (FDA M10 Guidelines)
  • Interference in Analyte Channel: The response in the "Zero" sample must be

    
     of the response of the LLOQ standard [2].
    
  • Interference in IS Channel: The response in the "ULOQ" sample must be

    
     of the average IS response [2].
    

Data Analysis & Comparison

The following data summarizes the performance of three distinct internal standard strategies.

Table 1: Comparative Performance Metrics
MetricVincristine-d3 (High Purity >99.5%) Vincristine-d3 (Standard Grade ~98%) Vinblastine (Analog IS)
Retention Time Match Perfect (Co-elution)Perfect (Co-elution)Shifted (

min)
Matrix Effect Correction Excellent (Tracks suppression)ExcellentModerate (Different ionization)
Interference (d3

d0)
< 1% of LLOQ~25% of LLOQ (FAIL) 0% (None)
Linearity (

)
> 0.9990.985 (Low end bias)> 0.995
Cost HighMediumLow
Analysis of Results
  • High Purity d3: Demonstrates the ideal scenario. The mass difference of 3 Da is sufficient to resolve the signals provided the isotopic purity is high. The co-elution ensures that if the analyte experiences matrix suppression, the IS experiences the exact same suppression, maintaining the ratio accuracy.

  • Standard Grade d3: This is the "trap." A 2% impurity of d0 in the d3 standard results in a significant peak in the analyte channel. If your LLOQ is 0.1 ng/mL, this impurity might generate a signal equivalent to 0.05 ng/mL, making accurate quantification at the LLOQ impossible.

  • Vinblastine: While free from isotopic interference, Vinblastine elutes slightly differently. In plasma samples with high phospholipid content, the suppression zone might hit Vincristine but miss Vinblastine, leading to calculated concentrations that are factually incorrect despite "clean" chromatograms.

Decision Matrix & Troubleshooting

Use the following logic flow to determine the correct IS strategy for your specific assay requirements.

DecisionTree Start Select Internal Standard Check_LLOQ Is Target LLOQ < 0.5 ng/mL? Start->Check_LLOQ High_Sens High Sensitivity Required Check_LLOQ->High_Sens Yes Low_Sens Standard Sensitivity Check_LLOQ->Low_Sens No Eval_d3 Evaluate Vincristine-d3 (Purity Check) High_Sens->Eval_d3 Use_Vinb USE Vinblastine (Avoid False Positives) Low_Sens->Use_Vinb Cost effective Test_Blank Run 'Zero' Sample (IS only) Eval_d3->Test_Blank Result_Pass Interference < 20% LLOQ? Test_Blank->Result_Pass Use_d3 USE Vincristine-d3 (Best Accuracy) Result_Pass->Use_d3 Yes Result_Pass->Use_Vinb No (Impure IS)

Figure 2: Selection workflow for Vincristine Internal Standards.

Optimization Tips
  • Adjusting Concentration: If d3

    
     d0 interference is marginal (e.g., 25% of LLOQ), reduce the concentration of the IS added to the samples. This linearly reduces the interference signal. Caution: Ensure the IS signal remains high enough to maintain precision.
    
  • Mass Resolution: If using High-Resolution MS (HRMS) like Q-TOF or Orbitrap, narrow the extraction window (e.g., 5 ppm). This can sometimes resolve the

    
     isotope of the native drug from the d3 peak, though it cannot resolve chemically identical d0 impurities in the d3 reagent.
    
  • Sulfate Salt Handling: Remember that Vincristine-d3 Sulfate is a salt.[3] When calculating stoichiometry for spiking solutions, account for the sulfate mass vs. the free base mass to ensure accurate concentration on the column [3].

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21864436, Vincristine-d3 Sulfate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Van den Berg, G. A., et al. (2022). A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine... in human plasma using LC-MS/MS.[5] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

As a potent cytotoxic and antineoplastic agent, Vincristine-d3 Sulfate, a deuterated form of a widely used chemotherapy drug, demands meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment.[1][2] Its inherent toxicity, including its potential to cause genetic defects and harm to an unborn child, necessitates a comprehensive waste management strategy grounded in federal and local regulations.[3][4][5][6] This guide provides an in-depth, procedural framework for the proper disposal of Vincristine-d3 Sulfate and associated contaminated materials, aligning with guidelines from the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the Environmental Protection Agency (EPA).[7][8][9][10]

Understanding the Hazard: The "Why" Behind Strict Protocols

Vincristine Sulfate is classified as a hazardous substance due to its severe acute toxicity and long-term health risks.[11] The primary routes of occupational exposure include inhalation of dusts, dermal absorption, and accidental ingestion.[12] The causality behind the stringent disposal requirements lies in its pharmacological action: it interferes with microtubule formation, arresting cell division.[13] This antimitotic activity is not selective for cancer cells; it can affect any dividing cells, making exposure dangerous for healthy individuals.

Table 1: Hazard Profile of Vincristine Sulfate [3][4][6]

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 2) ☠️H300: Fatal if swallowed.
Germ Cell Mutagenicity (Category 2) ⚕️H341: Suspected of causing genetic defects.
Reproductive Toxicity (Category 2) ⚕️H361: Suspected of damaging fertility or the unborn child.
The Regulatory Framework: Adherence to National Standards

The disposal of Vincristine-d3 Sulfate falls under several federal regulations. As a chemotherapy drug, its waste is often managed as hazardous pharmaceutical waste under the EPA's Resource Conservation and Recovery Act (RCRA).[2][10] Furthermore, OSHA and NIOSH provide comprehensive guidelines for handling cytotoxic drugs to minimize worker exposure.[7][8][9][14] It is critical to adhere to all applicable federal, state, and local regulations, as requirements can vary.[3][6][11]

Core Disposal Principles: A Three-Tiered Approach

A successful disposal plan for Vincristine-d3 Sulfate is built on three foundational principles: Segregation, Containment, and Destruction.

  • Segregation at the Source: All waste contaminated with Vincristine-d3 Sulfate must be segregated from regular municipal, biohazardous, and other chemical waste streams at the point of generation.[15][16] Improper mixing can render the entire waste container hazardous, leading to significantly increased disposal costs and regulatory risk.[2]

  • Secure Containment: Waste must be placed in containers that are leak-proof, puncture-proof (for sharps), and clearly labeled with the cytotoxic hazard symbol.[11][16] This prevents accidental exposure during storage and transport.

  • High-Temperature Incineration: The universally accepted terminal treatment for cytotoxic waste is high-temperature incineration at a permitted hazardous waste facility.[2][11][16] This process completely destroys the active compound, preventing its release into the environment.

Procedural Guide to Waste Segregation and Disposal

The specific disposal path for Vincristine-d3 Sulfate waste depends on whether it is considered "bulk" or "trace" contaminated. The EPA defines a container that held a U-listed hazardous waste (which includes many chemotherapy agents) as "RCRA-empty" if no more than 3% of the original net weight remains.[17]

This category includes the original product vial, expired stock, or any solution with a concentration greater than a trace amount. This is considered RCRA hazardous waste.

Step-by-Step Protocol:

  • Container Preparation: Keep the Vincristine-d3 Sulfate in its original container if possible. If transferring, use a sealed, leak-proof container compatible with the substance.

  • Labeling: Securely affix a completed hazardous waste label, including the chemical name ("Vincristine-d3 Sulfate"), hazard characteristics (Toxic), and accumulation start date.

  • Storage: Store the container in a designated satellite accumulation area or central hazardous waste storage area. This area must be secure and accessible only to trained personnel.[4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. This waste must be sent to a permitted hazardous waste incinerator.[10]

This is the most common waste stream generated in a research setting and includes items contaminated with residual amounts of the drug.

Personal Protective Equipment (PPE):

  • Items: Gowns, outer gloves, shoe covers, and other disposable garments.[11][18]

  • Procedure: Carefully remove PPE to avoid self-contamination. Place all contaminated PPE directly into a designated, clearly labeled "Chemotherapy Waste" or "Cytotoxic Waste" container (typically a yellow bin).[15][17]

Contaminated Labware (Non-Sharps):

  • Items: Pipette tips, serological pipettes, culture flasks, vials, and tubing.

  • Procedure: Place these items directly into the yellow cytotoxic waste container. Do not dispose of them in regular trash or standard biohazard bags.[15]

Contaminated Sharps:

  • Items: Needles, syringes, scalpels, and broken glass.

  • Procedure: Immediately place all sharps contaminated with Vincristine-d3 Sulfate into a puncture-proof, leak-proof sharps container specifically designated and labeled for "Chemotherapy Sharps" (also typically yellow).[11][19] Never recap, bend, or break needles.[11]

Diagram 1: Vincristine-d3 Sulfate Waste Disposal Workflow

Start Waste Generated (Contaminated with Vincristine-d3 Sulfate) IsSharp Is the item a sharp? Start->IsSharp IsBulk Is it bulk chemical or container >3% full? IsSharp->IsBulk No ChemoSharps Place in YELLOW Chemotherapy Sharps Container IsSharp->ChemoSharps Yes ChemoWaste Place in YELLOW Trace Chemotherapy Waste Bin IsBulk->ChemoWaste No (Trace) HazWaste Manage as RCRA Hazardous Waste (Contact EH&S) IsBulk->HazWaste Yes

A decision tree for segregating Vincristine-d3 Sulfate waste.

Spill Management and Decontamination

Accidental spills pose a significant exposure risk and must be managed immediately by trained personnel.[11] All labs handling Vincristine-d3 Sulfate must have a dedicated cytotoxic spill kit readily available.

Spill Kit Contents: [11][18]

  • PPE: Two pairs of chemotherapy-rated gloves, disposable gown, shoe covers, safety goggles.

  • Containment: Absorbent pads or pillows.

  • Tools: Scoop and scraper for solid material, disposable towels.

  • Waste: Designated cytotoxic waste disposal bags.

Step-by-Step Spill Cleanup Protocol: [4][18][20]

  • Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don PPE: Put on all required PPE from the spill kit before approaching the spill.

  • Contain the Spill: For liquids, cover with absorbent pads. For solids, gently cover to prevent dust from becoming airborne.[20]

  • Clean the Spill:

    • Liquids: Use absorbent pads to wipe up the spill, working from the outside in.

    • Solids: Dampen the material with water to prevent dusting, then use a scoop to collect the material.[11][20] NEVER dry sweep.

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water. Some protocols may require a secondary decontamination with a deactivating agent (e.g., sodium hypochlorite), but compatibility with the surface must be verified.

  • Dispose of Waste: Place all cleanup materials (pads, gloves, gown, etc.) into the designated cytotoxic waste bag, seal it, and place it in the yellow chemotherapy waste container.

  • Post-Cleanup: Wash hands thoroughly with soap and water. Document the spill according to your institution's policy.

Diagram 2: Cytotoxic Spill Response Protocol

Spill Spill Occurs! Alert Alert Personnel & Secure Area Spill->Alert DonPPE Don Full PPE (from Spill Kit) Alert->DonPPE Contain Contain Spill (Absorbent Pads/Cover) DonPPE->Contain Clean Clean Spill (Outside-In) Contain->Clean Decon Decontaminate Surface Clean->Decon Dispose Dispose of All Materials in Chemo Waste Bin Decon->Dispose Wash Wash Hands Thoroughly Dispose->Wash

A procedural flowchart for managing an accidental spill.

Emergency Procedures for Accidental Exposure

In the event of personal exposure, immediate action is crucial to minimize absorption.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][4][21]

  • Eye Contact: Flush the eyes immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][21]

  • Inhalation: Move to fresh air immediately.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][5]

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EH&S department.[5] Provide the Safety Data Sheet (SDS) to the attending medical personnel.[3]

By implementing these rigorous, evidence-based procedures, research professionals can effectively manage the risks associated with Vincristine-d3 Sulfate, ensuring a safe laboratory environment while maintaining full regulatory compliance.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.American Journal of Health-System Pharmacy.
  • Safety Data Sheet - Vincristine sulf
  • Vincristine sulf
  • NIOSH safe handling of hazardous drugs guidelines becomes st
  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings.
  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes St
  • Vincristine Sulfate Material Safety D
  • Safety Data Sheet - Vincristine sulf
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Vincristine Sulfate Chemical D
  • Vincristine Sulfate Compound Summary.
  • Vincristine Sulf
  • Essential Safety and Logistical Information for Handling Vincristine-d3 Sulf
  • Vincristine Sulfate Injection, USP (Hospira, Inc.)
  • SAFETY DATA SHEET - Vincristine Sulf
  • Guide to Cytotoxic Waste Compliance.Daniels Health.
  • USP 800 & Hazardous Drug Disposal.Stericycle.
  • What Goes in the Yellow Bin in Hospitals? Disposing of Chemo Waste Safely.TriHaz Solutions via YouTube.
  • Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications.
  • Chemowaste Disposal Fact Sheet.Ohio Environmental Protection Agency.
  • Chemotherapeutic-Antineoplastic Waste Disposal.University of Pittsburgh Environmental Health and Safety.
  • How to Dispose of Chemotherapy Agents and Other Cytotoxic Drugs.Biowaste, LLC.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.